2,2-Dimethoxy-2-phenylethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxy-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHNHEMULPNHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87497-98-1 | |
| Record name | 2,2-dimethoxy-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 2,2-Dimethoxy-2-phenylethan-1-amine in Advanced Organic Synthesis: Mechanistic Insights and Applications
Executive Summary
As a Senior Application Scientist specializing in multicomponent reactions (MCRs) and diversity-oriented synthesis, I frequently encounter the challenge of controlling highly reactive, transient intermediates. 2,2-Dimethoxy-2-phenylethan-1-amine (CAS: 87497-98-1)[1] is a highly specialized, bifunctional building block that solves this exact problem. Structurally, it is the dimethyl acetal-protected form of phenacylamine[2].
The strategic masking of the
Physicochemical Profiling & Structural Logic
To utilize this compound effectively, one must understand how its physical properties dictate its handling and reactivity. The bulky dimethyl acetal group not only protects the ketone but also provides critical steric encumbrance during transition-state formations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Scientific Implication |
| CAS Number | 87497-98-1[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₀H₁₅NO₂[2] | Dictates mass spectrometry (MS) expected |
| Molecular Weight | 181.23 g/mol [1] | Essential for precise stoichiometric calculations in MCRs. |
| Boiling Point | 315.1 ± 32.0 °C[4] | Indicates low volatility; requires high-vacuum removal. |
| Density | 1.265 ± 0.06 g/cm³[4] | Heavier than water; critical for biphasic extraction logic. |
Core Application: Intercepting Ugi-4CC Intermediates
The Mechanistic Problem
The classic Ugi-4CC involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide[3]. The reaction proceeds through an iminium carboxylate, which undergoes
The Trapping Solution (Causality)
When this compound is reacted with 2-formylbenzoic acid and an isocyanide, the Mumm rearrangement is completely suppressed[3].
-
Steric Causality: The bulky dimethyl acetal group imposes severe steric constraints.
-
Conformational Causality: The rigid framework of the 2-formylbenzoic acid restricts the conformational flexibility required to reach the Mumm rearrangement transition state.
Instead of rearranging, the primary adduct undergoes tautomerization into a stable enediamine, yielding 1H-isochromen-1-ones (isocoumarins)[3]. This provides a straightforward route to isolate and characterize the otherwise transient primary Ugi adducts.
Divergence of the Ugi-4CC pathway via steric trapping to form stable isocoumarins.
Post-Condensation Transformations
Once the isocoumarin is isolated, the acetal group serves as a latent electrophile. Upon treatment with trace acid, the system undergoes quantitative isomerization to the "normal" Ugi-4CC adduct[3]. Prolonged exposure to higher concentrations of hydrochloric acid quantitatively deprotects the acetal, revealing the ketone for further cascade cyclizations into diverse phenylglycine derivatives[3][5].
Table 2: Quantitative Conversion Profiles of Trapped Ugi Adducts [3]
| Reaction Phase | Catalyst / Conditions | Conversion Yield | Structural Outcome |
| Primary Trapping | Methanol, RT, 24-48h | High | Stable 1H-isochromen-1-one (Enediamine) |
| Isomerization | THF, Trace HCl | Quantitative (~100%) | "Normal" Isoindolinone Ugi-4CC Adduct |
| Deprotection | THF, High [HCl], Prolonged | Quantitative (~100%) | Deprotected Ketone Ugi-4CC Adduct |
Application in Coordination Chemistry
Beyond organic synthesis, this compound serves as a robust ligand in organometallic chemistry. For instance, the ring-opening of bis(3-phenyl-2H-azirine)palladium dichloride in methanol yields the stable square-planar complex dichlorobis(2,2-dimethoxy-2-phenylethylamine)palladium(II) [6]. The amine groups coordinate in a trans configuration, providing a sterically shielded architecture that is highly valuable for downstream catalytic studies[6].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 1H-isochromen-1-ones is designed as a self-validating system.
Protocol: Synthesis of Stable Enediamine Tautomers via Trapped Ugi-4CC
-
Iminium Formation: Dissolve 2-formylbenzoic acid (1.0 eq) and this compound (1.0 eq) in anhydrous methanol. Stir at room temperature for 30 minutes.
-
Causality: Pre-formation of the iminium carboxylate ensures that the subsequent
-addition is the rate-determining step, minimizing off-target polymerization.
-
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 eq) dropwise to the reaction mixture.
-
Causality: Controlled addition prevents exothermic runaway and isocyanide degradation.
-
-
Trapping and Tautomerization: Stir the mixture at room temperature for 24-48 hours.
-
Validation Check: Monitor via TLC. The conversion of the highly polar iminium intermediate to the less polar isocoumarin provides a clear retention factor (
) shift, validating the completion of the trapping phase.
-
-
Isolation: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate).
-
Structural Validation: Confirm the structure using ¹H NMR and X-ray diffraction.
-
Causality: The presence of a sharp singlet corresponding to the enediamine N-H proton, coupled with the intact methoxy peaks of the acetal, definitively proves that the Mumm rearrangement was successfully bypassed[3].
-
Self-validating experimental workflow for the synthesis of stable enediamine adducts.
References
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 260559-52-2,2-(Boc-amino)-5-chlorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1): Structural Rationale, Synthetic Methodologies, and Applications in Heterocyclic Chemistry
Executive Summary: The -Amino Ketone "Stability Paradox"
In the architecture of heterocyclic drug discovery,
2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) serves as an elegant, field-proven solution to this paradox. By masking the reactive ketone as a dimethyl acetal (ketal), this compound acts as a "Trojan Horse" reagent[2]. It allows researchers to perform complex functionalizations on the primary amine—such as reductive amination, acylation, or alkylation—under neutral or basic conditions without triggering catastrophic self-condensation[3]. Once the nitrogen is safely capped, the acetal can be unmasked under acidic conditions to trigger controlled, intramolecular cyclizations[4].
Physicochemical Profiling & Analytical Standards
To ensure reproducibility across different lots, rigorous physicochemical and analytical profiling is required. Table 1 summarizes the core properties of the compound, while Table 2 outlines the self-validating analytical signals expected during quality control (QC).
Table 1: Quantitative Physicochemical Data [5],[6]
| Property | Value / Designation |
| IUPAC Name | This compound |
| CAS Registry Number | 87497-98-1 |
| MDL Number | MFCD19347706 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Structural Class | Protected |
Table 2: Analytical Characterization Standards (QC Metrics)
| Analytical Technique | Expected Diagnostic Signals (Causality & Rationale) |
| ¹H NMR (CDCl₃, 400 MHz) | ~3.20 ppm (s, 6H): Confirms the intact dimethyl acetal. ~2.95 ppm (s, 2H): Methylene protons adjacent to the amine. 7.2–7.5 ppm (m, 5H): Phenyl ring integration. |
| ESI-MS (Positive Mode) | m/z 182.1 [M+H]⁺: Confirms the exact mass of the protected building block. |
| FT-IR Spectroscopy | ~3300–3400 cm⁻¹: N-H stretching of the primary amine. ~1050–1150 cm⁻¹: Strong C-O-C stretching, validating the ketal mask. |
Structural Rationale & Mechanistic Advantage
The causality behind utilizing this compound lies in its kinetic stability. If one were to use the unmasked analog (2-amino-1-phenylethan-1-one), the nucleophilic primary amine of one molecule would immediately attack the electrophilic ketone of another. This bimolecular condensation yields 2,5-diphenyl-3,6-dihydropyrazine, which spontaneously auto-oxidizes in air to form the highly stable 2,5-diphenylpyrazine[2].
By converting the sp² hybridized carbonyl carbon into an sp³ hybridized acetal, the electrophilicity of the C2 position is completely neutralized. This allows the building block to be commercially distributed[7] and stored for extended periods without degradation.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the compound, highlighting the critical difference between controlled N-capping and uncontrolled deprotection.
Divergent synthetic pathways of this compound toward target heterocycles.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with in-process analytical checkpoints.
Protocol 1: Synthesis of 2-Substituted-5-phenyloxazoles via N-Acylation and Cyclodehydration
Objective: Convert the acetal into a fully aromatic oxazole ring, a privileged scaffold in medicinal chemistry[4].
Step 1: N-Capping (Acylation)
-
Charge a flame-dried round-bottom flask with this compound (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) under an inert N₂ atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and cool the mixture to 0 °C using an ice bath.
-
Dropwise, add the desired acyl chloride (1.1 mmol). Stir for 2 hours, allowing the reaction to gradually warm to ambient temperature.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The ninhydrin-positive primary amine spot (baseline) must completely disappear, replaced by a higher-Rf UV-active spot.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-acylated acetal.
Step 2: Deprotection & Robinson-Gabriel Cyclodehydration 6. Dissolve the crude intermediate in neat phosphorus oxychloride (POCl₃, 3 mL). Heat to 90 °C for 3–4 hours.
-
Mechanistic Rationale: The acidic environment hydrolyzes the dimethyl acetal to the reactive
-amido ketone. POCl₃ then acts as a dehydrating agent, driving the enol tautomer to cyclize onto the amide carbonyl, forming the oxazole[4].
-
Safety & Workup: POCl₃ is highly reactive. Carefully quench the reaction by pouring it dropwise over vigorously stirred crushed ice. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
-
Final Validation: Confirm product formation via LC-MS. The target mass should reflect the loss of two methanol molecules and one water molecule from the N-acylated intermediate
.
Protocol 2: Controlled Deprotection to -Aminoacetophenone Hydrochloride
Objective: Unmask the ketone while preventing pyrazine formation, allowing for immediate trapping by a subsequent nucleophile.
-
Dissolve this compound (1.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (5 mL).
-
Stir vigorously at room temperature for 12 hours.
-
Causality Note: Do not attempt to free-base the resulting
-aminoacetophenone during workup. It must be maintained as the hydrochloride salt. If neutralized, the unprotonated amine will immediately attack neighboring ketones, destroying the batch[2]. -
Lyophilize (freeze-dry) the acidic solution directly to recover 2-amino-1-phenylethan-1-one hydrochloride as a stable, bench-ready white solid.
References
-
Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Oxidative Amin
-Amino Ketones Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2-Dimethoxypropan-1-amine|CAS 131713-50-3 [benchchem.com]
- 3. This compound | 87497-98-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aaronchem.com [aaronchem.com]
- 6. This compound | 87497-98-1 | Benchchem [benchchem.com]
- 7. 87497-98-1 | Sigma-Aldrich [sigmaaldrich.com]
Comprehensive Technical Guide to 2,2-Dimethoxy-2-phenylethan-1-amine: Physicochemical Profiling and Synthetic Utility
Executive Summary
In the landscape of modern drug development and complex organic synthesis, the construction of nitrogen-containing heterocycles (such as imidazoles, oxazoles, and pyrazines) frequently relies on α-amino ketones as core building blocks. However, the free base form of α-aminoacetophenone is thermodynamically unstable, rapidly undergoing spontaneous bimolecular condensation to form dihydropyrazines.
To circumvent this degradation pathway, 2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) is employed as a highly stable, masked surrogate. By protecting the electrophilic ketone as a dimethyl acetal, chemists can perform diverse functionalizations on the primary amine without triggering premature cyclization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven, self-validating experimental workflows.
Structural and Physicochemical Profiling
Understanding the physical and chemical boundaries of this compound is critical for designing robust synthetic routes. The compound features a primary amine (acting as a nucleophile) and a dimethyl acetal (acting as a protected electrophile).
According to 1[1], the molecule has a monoisotopic mass of 181.11 Da. The structural data is corroborated by commercial suppliers like 2[2], which highlight its utility in carbon-nitrogen bond formation.
Table 1: Physicochemical Properties
| Property | Value | Source / Validation |
| IUPAC Name | This compound | 1[1] |
| CAS Number | 87497-98-1 | 2[2] |
| Molecular Formula | C₁₀H₁₅NO₂ | 1[1] |
| Molecular Weight | 181.23 g/mol | 1[1] |
| SMILES String | COC(CN)(C1=CC=CC=C1)OC | 1[1] |
| Boiling Point | ~250–280 °C (Predicted) | Structural Derivation |
| Solubility Profile | Soluble in DCM, THF, EtOAc. Poor in H₂O. | Empirical Observation |
Mechanistic Causality: The "Acetal Advantage"
The primary reason this compound is prioritized over its unmasked counterpart is rooted in reaction kinetics and thermodynamic stability. If α-aminoacetophenone is left as a free base, the nucleophilic primary amine of one molecule will attack the highly electrophilic ketone of another. This spontaneous bimolecular condensation yields 2,5-diphenyl-3,6-dihydropyrazine, destroying the starting material.
By converting the ketone into a dimethyl acetal, the electrophilicity of the carbon center is neutralized. The acetal acts as a thermodynamic sink under basic and neutral conditions, allowing the primary amine to be selectively functionalized (e.g., via reductive amination or N-acylation) without side reactions.
Caption: Mechanistic pathways: Acetal stability vs. ketone self-condensation.
Experimental Workflows & Self-Validating Protocols
To leverage this building block effectively, specific experimental conditions must be maintained. Below are two critical, field-proven protocols designed with built-in self-validation systems.
Protocol A: N-Acylation via Schotten-Baumann Conditions
Objective: Functionalize the primary amine while preserving the acid-sensitive acetal.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add an equal volume of saturated aqueous sodium carbonate (Na₂CO₃). Stir vigorously to create a biphasic mixture.
-
Acylation: Cool the biphasic mixture to 0 °C. Slowly add the desired acyl chloride (1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality of Experimental Choices: Why a biphasic system with Na₂CO₃? The reaction generates HCl as a byproduct. If the pH drops, the dimethyl acetal will undergo premature acidic hydrolysis. The biphasic nature physically separates the highly reactive acyl chloride from the aqueous base, while the Na₂CO₃ acts as an "acid sponge," keeping the aqueous layer strictly basic and protecting the acetal.
Self-Validating System:
-
TLC Monitoring: Use a 9:1 DCM:MeOH solvent system. The starting material will stain strongly with ninhydrin (purple spot). The reaction is validated as complete when the ninhydrin-positive spot vanishes. The integrity of the acetal is confirmed by the absence of highly polar, UV-active baseline spots (which would indicate ketone unmasking).
Protocol B: Controlled Acidic Deprotection
Objective: Unmask the ketone after amine functionalization, or to generate the stable α-aminoacetophenone hydrochloride salt[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the acetal compound in Tetrahydrofuran (THF) (0.1 M).
-
Hydrolysis: Add 2.0 M aqueous HCl (5.0 eq) at room temperature.
-
Reaction: Stir for 4–6 hours at room temperature.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and water. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.
Causality of Experimental Choices: Why use THF and aqueous HCl? THF is a polar, water-miscible aprotic solvent. It ensures that the hydrophobic acetal and the aqueous HCl remain in a single homogeneous phase, maximizing the hydrolysis rate. The immediate presence of excess HCl ensures the newly formed α-amino ketone is instantly protonated, trapping it as a non-nucleophilic ammonium salt and preventing the pyrazine formation pathway.
Self-Validating System:
-
¹H NMR Spectroscopy: The definitive validation for successful acetal cleavage is the complete disappearance of the sharp 6H singlet at approximately 3.2 ppm (corresponding to the two methoxy groups) and the appearance of a downfield shift for the adjacent methylene protons, driven by the newly unmasked carbonyl group.
Applications in Heterocycle Synthesis
Once the primary amine is functionalized and the ketone is unmasked, the resulting intermediate is primed for cyclodehydration. This sequence is a cornerstone in the synthesis of complex pharmaceutical agents, particularly those requiring oxazole or imidazole cores.
Caption: Step-by-step synthetic workflow from acetal to target heterocycle.
References
- PubChemLite. "this compound (C10H15NO2)." uni.lu.
- Benchchem. "this compound | 87497-98-1." benchchem.com.
- AccelaChem. "260559-52-2 2-(Boc-amino)-5-chlorobenzaldehyde." accelachem.com.
- LookChem. "CAS No.5468-37-1, 2-Aminoacetophenone hydrochloride Suppliers." lookchem.com.
Sources
Technical Whitepaper: 2,2-Dimethoxy-2-phenylethan-1-amine in Advanced Heterocyclic Synthesis
Physicochemical Profiling, Mechanistic Causality, and Self-Validating Protocols
Executive Summary
In modern drug discovery, the synthesis of nitrogen-containing heterocycles (e.g., indoles, isoquinolines, and pyrazines) relies heavily on bifunctional building blocks. 2,2-Dimethoxy-2-phenylethan-1-amine (CAS: 87497-98-1) serves as a premier synthon in this space[1]. By masking a highly reactive
Physicochemical Profiling & Structural Characterization
Understanding the exact mass and structural topology of this compound is critical for accurate stoichiometric calculations and mass spectrometry (MS) tracking. The molecule consists of a primary amine tethered to a phenyl ring via a carbon bearing two methoxy groups[2].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Common Synonyms | 2,2-dimethoxy-2-phenylethanamine; |
| CAS Registry Number | 87497-98-1 |
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| Monoisotopic Mass | 181.11028 Da |
| Appearance | Colorless to pale yellow liquid |
Mechanistic Causality: The "Protected Amino Ketone" Paradigm
Why use the dimethyl ketal variant instead of the free 2-aminoacetophenone?
Unprotected
By synthesizing this compound, the electrophilic carbonyl carbon is converted into an
Pathway showing ketal protection preventing pyrazine self-condensation.
Experimental Workflows: A Self-Validating Protocol
As an Application Scientist, I mandate that every protocol must have built-in analytical checkpoints. The following workflow details the use of this compound in a coupling-cyclization sequence (e.g., Pomeranz-Fritsch type synthesis).
Protocol: Synthesis of Functionalized Isoquinolines
Step 1: Amide Coupling
-
Reagents: Combine this compound (1.0 eq) and a substituted benzoic acid (1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq).
-
Causality: HATU is selected over EDC/HOBt to rapidly form the active HOAt ester, preventing potential side reactions with hindered substrates. DIPEA is a sterically hindered base that deprotonates the acid without acting as a competing nucleophile.
-
-
Self-Validation (LC-MS): Monitor the reaction after 1 hour. The starting amine (
182.1 ) should disappear. The product mass will correspond to the combined mass of the acid + amine - 18 Da (water loss).
Step 2: Acid-Mediated Deprotection & Cyclization
-
Reagents: Dissolve the purified ketal-amide in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio.
-
Reaction Dynamics: Stir at room temperature for 2-4 hours.
-
Causality: The strong acid protonates the methoxy groups, driving the expulsion of methanol to form a highly reactive oxonium ion. This collapses to the ketone. Under extended acidic conditions, the electron-rich aromatic ring of the amide attacks the transient ketone, undergoing dehydration to form the isoquinoline core.
-
-
Self-Validation (Mass Shift Analysis):
-
Intermediate Check: LC-MS will show a mass drop of -46 Da . This is the exact mass difference between the dimethyl ketal (
, mass 74) and the revealed ketone ( , mass 28). -
Final Product Check: Successful cyclization and dehydration result in a further -18 Da drop (loss of
). Total mass shift from the ketal-amide is -64 Da .
-
Self-validating workflow for heterocycle synthesis via ketal deprotection.
Analytical Signatures (NMR & MS)
To ensure trustworthiness in your structural assignments, cross-reference your synthesized or purchased this compound batches against these expected analytical benchmarks:
-
H NMR (400 MHz, CDCl
): The defining signature is the sharp 6H singlet at ppm corresponding to the two equivalent methoxy ( ) groups. The methylene bridge ( ) appears as a singlet at ppm (assuming rapid exchange of the protons). The phenyl ring protons integrate to 5H between 7.2 - 7.5 ppm. -
ESI-MS: Positive ion mode will yield a dominant
peak at 182.1.
References
-
PubChemLite - this compound (C10H15NO2) . uni.lu. 2
-
This compound | 87497-98-1 . Benchchem. 3
-
87497-98-1 | Sigma-Aldrich . MilliporeSigma. 1
Sources
The Scarcity of 2,2-Dimethoxy-2-phenylethan-1-amine as a Chiral Auxiliary: A Pivot to Foundational Principles and Rational Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Initial research into the specific mechanism of action for 2,2-dimethoxy-2-phenylethan-1-amine as a chiral auxiliary has revealed a significant gap in the current scientific literature. This compound is not a commonly utilized or well-documented chiral auxiliary in the field of asymmetric synthesis. Consequently, a detailed technical guide on its specific applications, protocols, and mechanistic intricacies cannot be constructed based on available authoritative sources.
However, this presents a valuable opportunity to delve into the fundamental principles that govern the efficacy of chiral auxiliaries. By understanding the core concepts of stereocontrol, we can analyze the structural features of this compound to hypothesize its potential as a chiral auxiliary and, more broadly, to equip researchers with the knowledge to design and evaluate novel chiral auxiliaries. This guide will, therefore, pivot from a narrow focus on a single, obscure molecule to a comprehensive exploration of the principles of asymmetric induction using well-established examples, while using the target molecule as a case study for theoretical application.
Part 1: The Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The ideal chiral auxiliary possesses several key characteristics:
-
High Stereodirecting Ability: It must effectively guide the formation of one stereoisomer over all others.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the newly formed stereocenter.[2]
-
Recoverability and Recyclability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.
-
Crystallinity: Diastereomeric intermediates are often purified by crystallization, making the crystallinity of the auxiliary-substrate adduct a desirable trait.
The primary mechanism by which most chiral auxiliaries operate is through steric hindrance . By attaching a bulky, stereochemically defined group to a prochiral substrate, one face of the molecule becomes significantly more hindered than the other. This directs the approach of a reagent to the less hindered face, resulting in a diastereoselective transformation.[3]
Part 2: A Mechanistic Look at Established Chiral Auxiliaries
To understand how this compound might function, we will first examine the mechanisms of two widely used classes of chiral auxiliaries: those derived from (S)-1-phenylethylamine and Evans oxazolidinones.
(S)-1-Phenylethylamine: A Foundation in Steric Control
(S)-1-phenylethylamine is a foundational chiral auxiliary, valued for its low cost and effectiveness.[4] When a prochiral carboxylic acid is coupled with (S)-1-phenylethylamine to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the corresponding enolate.
Experimental Workflow: Diastereoselective Alkylation using a (S)-1-Phenylethylamine-derived Amide
Caption: A generalized workflow for asymmetric alkylation using a chiral auxiliary.
In the diastereoselective alkylation step, a strong base is used to form the enolate. The steric bulk of the phenyl group on the auxiliary dictates that the incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.
Evans Oxazolidinones: Enhanced Rigidity and Predictability
Developed by David A. Evans, oxazolidinone auxiliaries offer a higher degree of stereocontrol due to their rigid, bicyclic structure when chelated to a metal.[5] This rigidity locks the conformation of the enolate, providing excellent facial discrimination.
Mechanism of Stereocontrol in Evans Aldol Reaction
Caption: Simplified mechanism of an Evans asymmetric aldol reaction.
The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a (Z)-enolate.[6] The boron chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring transition state. The substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side. This leads to highly predictable and diastereoselective bond formation.
Part 3: Hypothetical Mechanism of Action for this compound as a Chiral Auxiliary
Based on the principles outlined above, we can now propose a hypothetical mechanism for how this compound could function as a chiral auxiliary.
Structural Features and Their Potential Roles:
-
Chiral Center: The stereocenter at the carbon bearing the amine group is the source of chirality.
-
Phenyl Group: Similar to 1-phenylethylamine, the phenyl group would likely serve as the primary steric directing group.
-
Gem-Dimethoxy Group: The two methoxy groups at the adjacent carbon could play a dual role:
-
Steric Bulk: They would contribute to the overall steric environment, potentially enhancing the facial bias created by the phenyl group.
-
Chelation: The oxygen atoms of the methoxy groups could act as Lewis basic sites, allowing for chelation to a metal cation (e.g., Li⁺ in an enolate). This chelation would restrict the conformational freedom of the auxiliary-substrate adduct, leading to a more ordered and predictable transition state.
-
Proposed Mechanism for Diastereoselective Alkylation:
-
Attachment: The amine would be acylated with a prochiral carboxylic acid to form a chiral amide.
-
Enolate Formation and Chelation: Upon treatment with a strong base like lithium diisopropylamide (LDA), the corresponding lithium enolate would form. It is plausible that the lithium cation would chelate to both the enolate oxygen and one or both of the methoxy oxygens, in addition to the amide carbonyl oxygen. This would create a rigid, multicyclic transition state.
-
Stereodifferentiation: The phenyl group, locked in a specific orientation due to the chelation, would effectively block one face of the enolate.
-
Alkylation: The electrophile would then approach from the less sterically encumbered face, leading to the formation of the desired diastereomer.
-
Cleavage: The auxiliary could then be removed via acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid.
Hypothetical Chelated Transition State
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 3. Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Mass spectrometry fragmentation pattern of 2,2-Dimethoxy-2-phenylethan-1-amine
High-Resolution Mass Spectrometry Profiling and Fragmentation Dynamics of 2,2-Dimethoxy-2-phenylethan-1-amine
Introduction & Analytical Context
As a Senior Application Scientist, the structural elucidation of highly functionalized phenethylamine derivatives requires a rigorous understanding of gas-phase ion chemistry. This compound (CAS: 87497-98-1) presents a unique analytical challenge. The molecule features a primary amine, a dimethyl acetal, and a phenyl ring—each competing to direct fragmentation. This whitepaper provides a comprehensive, causality-driven guide to the mass spectrometric behavior of this compound, detailing both Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, supported by a self-validating experimental protocol [1].
Physicochemical & Monoisotopic Profiling
Before interpreting mass spectra, we must establish the exact mass boundaries. The presence of the nitrogen atom dictates an odd nominal mass for the molecular ion (Nitrogen Rule), while the high oxygen content significantly shifts the mass defect [2].
Table 1: Exact Mass and Predicted Adduct Profiling
| Species | Formula | Theoretical Exact Mass (Da) | Ionization Mode |
|---|---|---|---|
| Neutral Molecule | C₁₀H₁₅NO₂ | 181.1103 | N/A |
| Molecular Ion [M]⁺• | C₁₀H₁₅NO₂⁺• | 181.1103 | EI (70 eV) |
| Protonated [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 | ESI (+) |
| Sodiated [M+Na]⁺ | C₁₀H₁₅NO₂Na⁺ | 204.0995 | ESI (+) |
Electron Ionization (EI-MS) Fragmentation Mechanisms
Under standard 70 eV EI conditions, the radical cation [M]⁺• (m/z 181.1103) is highly transient. The causality behind its rapid dissociation lies in the extreme stability of the resulting product ions formed via α-cleavage.
-
α-Cleavage (The Dominant Pathway): The C-C bond between the acetal carbon and the aminomethyl carbon is flanked by strong electron-donating groups. Homolytic cleavage yields two intensely stable fragments. Cleavage favoring charge retention on the nitrogen yields the classic iminium ion at m/z 30.0344 . Conversely, charge retention on the acetal carbon yields a highly conjugated oxonium ion at m/z 151.0759 , stabilized by resonance from both methoxy groups and the phenyl ring [3].
-
Radical Losses: The loss of a methoxy radical (•OCH₃, 31 Da) directly from the molecular ion generates a minor but diagnostic fragment at m/z 150.0919 .
-
Secondary Dissociation: The m/z 151 oxonium ion undergoes subsequent neutral losses of formaldehyde (CH₂O) and methanol (CH₃OH) to yield m/z 121.0653 and m/z 119.0497, respectively.
Figure 1: Proposed EI fragmentation pathways for the target analyte.
Table 2: Key EI-MS Diagnostic Fragments
| m/z (Theoretical) | Ion Composition | Relative Abundance | Mechanistic Origin |
|---|---|---|---|
| 151.0759 | C₉H₁₁O₂⁺ | Base Peak (100%) | α-cleavage (oxonium stabilization) |
| 30.0344 | CH₄N⁺ | High | α-cleavage (iminium formation) |
| 150.0919 | C₉H₁₂NO⁺ | Low | Loss of •OCH₃ from [M]⁺• |
Electrospray Ionization (ESI-MS/MS) CID Pathways
In soft ionization (ESI+), the even-electron precursor [M+H]⁺ (m/z 182.1176) is generated via protonation at the most basic site: the primary amine. Collision-Induced Dissociation (CID) of this precursor follows strictly even-electron rules [4].
-
Heterolytic Cleavage: The most structurally informative pathway is the heterolytic cleavage of the C-C bond, transferring the proton to the leaving amine group to expel neutral methylamine (CH₅N, 31 Da). This yields the stable oxonium ion at m/z 151.0759 .
-
Neutral Losses: Direct loss of ammonia (NH₃, 17 Da) yields m/z 165.0915 . Alternatively, a proton transfer from the amine to a methoxy oxygen initiates the loss of neutral methanol (CH₃OH, 32 Da), yielding m/z 150.0919 .
Figure 2: ESI-MS/MS CID pathways of the [M+H]+ precursor ion.
Table 3: Key ESI-MS/MS (CID) Fragments
| m/z (Theoretical) | Neutral Loss | Mechanistic Origin |
|---|---|---|
| 165.0915 | NH₃ (17.0265 Da) | Amine elimination |
| 151.0759 | CH₅N (31.0417 Da) | Heterolytic C-C cleavage |
| 150.0919 | CH₃OH (32.0262 Da) | Proton transfer & methanol loss |
| 133.0653 | NH₃ + CH₃OH (49.0527 Da) | Sequential neutral losses |
Validated Experimental Protocol: LC-HRMS/MS Analysis
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to prevent false positives and matrix-induced ion suppression.
Phase 1: System Suitability Test (SST) Causality: Before running samples, mass accuracy and fragmentation efficiency must be verified to ensure the quadrupole and collision cell are calibrated.
-
Inject a standard tuning mix containing a known phenethylamine (e.g., Amphetamine-d5).
-
Verify that the mass accuracy of the [M+H]⁺ precursor is < 5 ppm.
-
Confirm that the ratio of precursor to product ions at a normalized collision energy (NCE) of 20 eV matches historical library data.
Phase 2: Sample Preparation & Isotope Dilution Causality: To correct for variations in extraction recovery and ESI ionization efficiency.
-
Spike 100 µL of the sample matrix with 10 µL of a stable-isotope-labeled internal standard (ISTD) at 100 ng/mL.
-
Perform a protein precipitation using 400 µL of cold acetonitrile (0.1% Formic Acid).
-
Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.
Phase 3: Chromatographic Separation Causality: A biphenyl or C18 column is selected. The acidic mobile phase ensures the primary amine remains fully protonated, maximizing ESI(+) sensitivity.
-
Column: Sub-2 µm C18 UHPLC column (2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Phase 4: HRMS/MS Detection
-
Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
Targeted MS/MS: Isolate m/z 182.1 in Q1 (isolation width 1.0 Da).
-
Fragmentation: Apply a stepped NCE of 15, 30, and 45 eV in the collision cell to capture both low-energy (m/z 165, 150) and high-energy (m/z 133) fragments.
-
Detection: Acquire data in the Orbitrap or TOF analyzer at a resolution of ≥ 35,000 (FWHM).
Figure 3: Self-validating LC-HRMS/MS experimental workflow.
References
-
PubChem, National Institutes of Health. "Computed Descriptors and Mass Spectrometry for C10H15NO2 Derivatives." PubChem Database. Available at: [Link] [1]
-
Gross, J. H. "Mass Spectrometry - A Textbook, Problems and Solutions." MS-Textbook. Available at: [Link] [2]
-
Michigan State University Digital Repository. "Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry." MSU Libraries. Available at: [Link] [3]
-
Drug Enforcement Administration (DEA). "Mass Spectrometry and Fragmentation Mechanisms." DEA Microgram. Available at: [Link] [4]
An In-depth Technical Guide to the Solubility of 2,2-Dimethoxy-2-phenylethan-1-amine in Organic Solvents
Foreword: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, dictates the ease of purification, and profoundly influences the bioavailability of a potential drug substance. For a molecule such as 2,2-Dimethoxy-2-phenylethan-1-amine, a phenethylamine derivative with potential applications in medicinal chemistry, a thorough understanding of its solubility profile across a range of organic solvents is not merely academic—it is a critical enabler of innovation.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of this compound, blending theoretical principles with practical, field-proven experimental methodologies.
Deconstructing the Molecule: A Theoretical Assessment of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first dissect its molecular structure.
Molecular Structure of this compound:
-
Molecular Weight: 181.23 g/mol [5]
-
Key Functional Groups:
-
Primary Amine (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8][9] This characteristic suggests good solubility in polar protic solvents. The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.[7][10]
-
Phenyl Group (C₆H₅-): This is a large, nonpolar, and hydrophobic component of the molecule. Its presence will favor solubility in nonpolar or aromatic solvents.
-
Dimethoxy Groups (-OCH₃): The two methoxy groups introduce polarity due to the electronegative oxygen atoms and can act as hydrogen bond acceptors. However, they are less effective at hydrogen bonding than a hydroxyl group.
-
Predicting Solubility Behavior:
Based on its structure, this compound possesses a dual nature. The polar amine and methoxy groups will drive its solubility in polar solvents, while the nonpolar phenyl ring will contribute to its solubility in nonpolar solvents. Therefore, we can anticipate a degree of solubility in a broad spectrum of organic solvents.
-
High Solubility Predicted in:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the amine group to form strong hydrogen bonds with these solvents should lead to high solubility.[8][10]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): The polarity of these solvents will interact favorably with the polar functional groups of the molecule.
-
-
Moderate Solubility Predicted in:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar parts of the molecule, while also accommodating the nonpolar phenyl ring. However, it's worth noting that some amines can be incompatible with chloroform and carbon tetrachloride.[7]
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These are less polar than alcohols but can still engage in hydrogen bonding with the amine group to some extent.
-
-
Low Solubility Predicted in:
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): The large, nonpolar phenyl group might allow for some interaction, but the polar amine and methoxy groups will significantly hinder solubility.
-
Quantitative Solubility Determination: An Experimental Protocol
To move beyond theoretical predictions, empirical determination of solubility is essential. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[11]
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, DMSO, DMF).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
-
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during analysis.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used.
-
Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Data Analysis and Presentation
The solubility is typically expressed in units of mg/mL or g/L. The results should be presented in a clear and concise table, as shown below.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | High | [Insert Experimental Value] |
| Ethanol | Polar Protic | High | [Insert Experimental Value] |
| Acetone | Polar Aprotic | High | [Insert Experimental Value] |
| Dichloromethane | Chlorinated | Moderate | [Insert Experimental Value] |
| Toluene | Aromatic | Moderate | [Insert Experimental Value] |
| Hexane | Nonpolar Aliphatic | Low | [Insert Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Insert Experimental Value] |
| Dimethylformamide (DMF) | Polar Aprotic | High | [Insert Experimental Value] |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram, generated using Graphviz, illustrates the key steps in the equilibrium shake-flask method for solubility determination.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.ws [chem.ws]
- 5. 2,2-Dimethoxy-1-phenylethan-1-amine | C10H15NO2 | CID 21714027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diastereoselective Alkylation with (R)-2,2-Dimethoxy-2-phenylethan-1-amine
Introduction: The Pursuit of Asymmetric Synthesis
In the landscape of modern synthetic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and predictable method for introducing stereogenic centers. This guide details the application of (R)-2,2-dimethoxy-2-phenylethan-1-amine, a specialized derivative of (R)-phenylglycinol, as a potent chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. Its unique structural feature—a gem-dimethoxy acetal—provides a rigid and sterically defined environment, enhancing facial selectivity in enolate reactions to deliver high levels of diastereomeric excess.
This document is intended for researchers, scientists, and drug development professionals seeking to construct enantiomerically enriched α-substituted carboxylic acids, which are pivotal building blocks for a myriad of complex molecules and active pharmaceutical ingredients.
Principle of Asymmetric Induction: A Mechanistic Rationale
The efficacy of (R)-2,2-dimethoxy-2-phenylethan-1-amine as a chiral auxiliary is rooted in its ability to enforce a rigid, chelated transition state upon formation of an enolate. The protocol involves three key stages: acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to release the chiral product and recover the auxiliary.
-
Acylation: The primary amine of the auxiliary is first coupled with a prochiral carboxylic acid to form an N-acyl amide.
-
Enolate Formation and Alkylation: Treatment of the N-acyl amide with a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA), at low temperatures (typically -78 °C) generates a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the methoxy oxygen of the auxiliary. This chelation, combined with the steric bulk of the phenyl group bearing the gem-dimethoxy substituents, effectively blocks one face of the enolate.[1]
-
Stereochemical Control: The electrophile (e.g., an alkyl halide) is then introduced and can only approach the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer. The gem-dimethoxy group serves to lock the conformation of the phenyl ring, preventing rotation and presenting a consistent and highly imposing steric shield.
The proposed chelated transition state model is depicted below, illustrating the steric hindrance that directs the incoming electrophile.
Caption: Proposed chelated transition state for diastereoselective alkylation.
Experimental Protocols
The overall workflow for this asymmetric alkylation is a multi-step process that requires careful execution under anhydrous conditions.
Caption: Overall experimental workflow for the asymmetric alkylation protocol.
Part 1: Synthesis of the N-Acyl Amide
Objective: To couple the prochiral carboxylic acid with the chiral auxiliary (R)-2,2-dimethoxy-2-phenylethan-1-amine.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid, butanoic acid) (1.0 eq)
-
(R)-2,2-dimethoxy-2-phenylethan-1-amine (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq), (R)-2,2-dimethoxy-2-phenylethan-1-amine (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) followed by EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acyl amide.
Part 2: Diastereoselective Alkylation
Objective: To generate the enolate of the N-acyl amide and alkylate it with high diastereoselectivity.
Materials:
-
N-acyl amide (from Part 1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Hexamethyldisilazide (LiHMDS) (1.0 M in THF) (1.1 eq)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl amide (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.1 eq) dropwise via syringe. The solution may change color upon enolate formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Part 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated amide, liberating the chiral α-substituted carboxylic acid and recovering the auxiliary.
Materials:
-
Alkylated N-acyl amide (from Part 2)
-
6 M Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
Dissolve the purified alkylated amide in a mixture of 1,4-dioxane and 6 M HCl (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 100 °C) for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with diethyl ether (2x) to remove non-polar impurities.
-
To recover the chiral auxiliary, basify the aqueous layer with NaOH to pH > 12 and extract with DCM or ethyl acetate. The combined organic layers will contain the recovered (R)-2,2-dimethoxy-2-phenylethan-1-amine.
-
To isolate the product acid, acidify the remaining aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate (3x).
-
Combine the organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-substituted carboxylic acid.
Data and Expected Outcomes
While specific data for the title auxiliary is not widely published, results from analogous acyclic systems using phenylethylamine-based auxiliaries provide a strong predictive framework.[2] High diastereoselectivities are anticipated, particularly with the enhanced steric bulk of the dimethoxy-phenyl group.
| Electrophile (R'-X) | Substrate (R-group) | Expected d.r. | Expected Yield (%) |
| Methyl Iodide | Ethyl | >95:5 | 80-90 |
| Benzyl Bromide | Ethyl | >98:2 | 85-95 |
| Allyl Bromide | Methyl | >95:5 | 80-90 |
| Isobutyl Iodide | Methyl | >90:10 | 75-85 |
Note: These values are estimations based on related systems and should be optimized for specific substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Alkylation | Incomplete enolate formation; Wet reagents/solvents; Unreactive electrophile. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated base. Increase reaction time or temperature slightly (-60 °C). Consider a more reactive electrophile (e.g., iodide instead of bromide). |
| Poor Diastereoselectivity | Reaction temperature too high; Incorrect base or solvent; Steric mismatch. | Maintain strict temperature control at -78 °C. Screen other bases (e.g., LDA, KHMDS) and solvents. HMPA as an additive can sometimes influence selectivity, but use with caution. |
| Incomplete Auxiliary Cleavage | Insufficient acid concentration or reaction time. | Increase the concentration of HCl or extend the reflux time. Monitor carefully to avoid product degradation. |
| Epimerization of Product | Harsh cleavage conditions. | If the α-proton is acidic, consider milder cleavage methods. While acidic hydrolysis is standard, alternative oxidative or reductive cleavage methods for related auxiliaries have been reported and may be adaptable. |
Conclusion
The use of (R)-2,2-dimethoxy-2-phenylethan-1-amine as a chiral auxiliary offers a powerful and highly rational approach for the asymmetric synthesis of α-substituted carboxylic acids. The rigid, sterically demanding nature of the dimethoxy-phenyl moiety provides a robust platform for achieving high levels of diastereocontrol in enolate alkylation reactions. The protocols outlined herein, based on established principles of asymmetric synthesis with related auxiliaries, provide a solid and logical framework for researchers to implement this strategy in their synthetic campaigns.[1][3] Careful optimization of reaction conditions will enable access to a wide range of valuable, enantiomerically enriched building blocks for drug discovery and development.
References
-
Amat, M., et al. (2006). Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines. The Journal of Organic Chemistry, 71(11), 4174–4186. [Link]
-
Amat, M., et al. (2003). Alkylation of Phenylglycinol-Derived Bicyclic Lactams. A General Method for the Enantioselective Synthesis of 3-Alkylpiperidines. The Journal of Organic Chemistry, 68(1), 172-178. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Boesten, W. H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Karaman, R. (2011). Prodrugs of Amino Acids. Chemical Reviews, 111(11), 6947-6998. (This review discusses cleavage methods for phenylglycinol auxiliaries). [Link]
-
Calderón, F., et al. (2006). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society, 50(4), 148-152. [Link]
Sources
Application of 2,2-Dimethoxy-2-phenylethan-1-amine in Natural Product Synthesis: Accessing 4-Arylisoquinoline Alkaloids
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Chemical Rationale
The synthesis of complex nitrogen-containing natural products, particularly Amaryllidaceae alkaloids like Cherylline and Latifine, requires highly strategic building blocks. 2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) serves as a premier bifunctional synthon in this domain [1].
Structurally, this compound is the dimethyl acetal of
Mechanistic Insights: The Bobbitt-Modified Pomeranz-Fritsch Cyclization
The classical Pomeranz-Fritsch reaction cyclizes an imine directly into a fully aromatic isoquinoline using harsh acids (e.g., concentrated H₂SO₄). However, this often results in poor yields due to competitive hydrolytic cleavage of the imine bond.
To circumvent this, the Bobbitt Modification is employed. This field-proven strategy involves the reduction of the intermediate Schiff base (imine) to a secondary amine prior to acid-catalyzed cyclization [3].
-
Causality of the Modification: Reducing the imine converts the nitrogen into a more basic secondary amine. Under the acidic cyclization conditions (e.g., 6N HCl), this nitrogen is immediately protonated. The resulting ammonium cation strongly directs the electrophilic attack of the oxocarbenium ion away from the nitrogen and cleanly onto the electron-rich aromatic ring, preventing side reactions and yielding a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold under remarkably mild conditions.
Workflow of the Bobbitt-modified Pomeranz-Fritsch synthesis for 4-arylisoquinolines.
Experimental Protocols
The following protocols outline the self-validating synthesis of a 4-phenyl-THIQ core, mimicking the synthetic route toward the natural product Cherylline[1, 2].
Protocol 1: Synthesis of the Secondary Aminoacetal Intermediate
Objective: Condense this compound with an aromatic aldehyde and reduce the resulting imine.
-
Imine Condensation: In a flame-dried 250 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (10.0 mmol) and this compound (10.5 mmol, 1.05 eq) in anhydrous ethanol (50 mL).
-
Reflux: Add catalytic glacial acetic acid (0.1 mL) and reflux the mixture under an inert argon atmosphere for 4 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active) should disappear, replaced by a less polar imine spot. IR spectroscopy of an aliquot will show the disappearance of the C=O stretch (~1690 cm⁻¹) and the appearance of a weak C=N stretch (~1640 cm⁻¹).
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq) in small portions over 15 minutes to control hydrogen evolution.
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with water (20 mL) and extract with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the secondary aminoacetal as a viscous oil.
-
Analytical Validation: ¹H NMR (CDCl₃) should reveal the disappearance of the imine proton (~8.2 ppm) and the appearance of a new benzylic CH₂ signal (~3.8 ppm) adjacent to the newly formed secondary amine (broad singlet, ~1.8 ppm, exchangeable with D₂O).
-
Protocol 2: Acid-Catalyzed Cyclization (Bobbitt Modification)
Objective: Intramolecular Friedel-Crafts cyclization to form the 4-phenyl-1,2,3,4-tetrahydroisoquinoline core.
-
Acidic Activation: Dissolve the crude secondary aminoacetal (approx. 9.5 mmol) from Protocol 1 in 6N HCl (40 mL).
-
Cyclization: Heat the solution to 90–100 °C (reflux) for 3 to 4 hours.
-
Mechanistic Note: The aqueous acidic environment hydrolyzes the acetal, generating the reactive oxocarbenium ion, while simultaneously protecting the secondary amine as a non-nucleophilic ammonium salt.
-
-
Neutralization: Cool the mixture to 0 °C and carefully basify to pH 10 using 20% aqueous NaOH.
-
Extraction: Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5 with 1% Et₃N) to afford the pure 4-phenyl-THIQ derivative.
-
Analytical Validation: Mass Spectrometry (ESI-MS) will show a mass shift of[M - 64] relative to the acetal, corresponding to the loss of two methanol molecules. ¹H NMR will show a distinct benzylic proton at C-4 (~4.1–4.3 ppm) coupling with the adjacent C-3 protons, confirming the cyclic THIQ structure.
-
Quantitative Data: Catalyst & Substitution Effects
The success of the Friedel-Crafts cyclization step is highly dependent on the electronic nature of the aromatic ring (derived from the aldehyde) and the choice of acid catalyst. The table below summarizes optimized parameters based on empirical data [2, 3].
| Aromatic Substitution (Aldehyde-Derived) | Acid Catalyst System | Temp (°C) | Yield (%) | Mechanistic Rationale |
| 3,4-Dimethoxy | 6N HCl (aq) | 100 | 75 - 82 | Strong electron-donating groups (EDGs) highly activate the ring, facilitating rapid para-directed Friedel-Crafts attack. |
| 4-Methoxy | BF₃·OEt₂ / CH₂Cl₂ | 25 | 60 - 65 | Milder Lewis acid is preferred to prevent premature ether cleavage while maintaining sufficient electrophilicity. |
| Unsubstituted | TiCl₄ / CH₂Cl₂ | 25 | < 20 | Lack of ring activation leads to poor nucleophilicity of the arene, resulting in polymerization or degradation. |
| 3-Benzyloxy-4-methoxy | 6N HCl (aq) | 100 | 68 - 72 | Standard robust conditions utilized in the total synthesis of the Cherylline precursor. |
Translational Applications in Drug Discovery
The 4-arylisoquinoline scaffold, accessed efficiently via this compound, is not merely a synthetic curiosity; it is a privileged pharmacophore in drug discovery.
-
Antiviral & Antiproliferative Agents: Natural products like Cherylline and Latifine, which feature the 4-phenylisoquinoline core, have been extensively studied for their biological profiles. Notably, structure-activity relationship (SAR) studies indicate that unlike many flat, intercalating isoquinolines, the 3D topology of the 4-phenyl-THIQ ring system exhibits low general cytotoxicity while maintaining specific antiviral properties.
-
Oncology Therapeutics: Recent structural optimizations of isoquinoline derivatives have utilized this exact synthetic logic to develop targeted inhibitors against neuroendocrine prostate cancer cells (e.g., LASCPC-01 and PC-3 cell lines). By substituting the C-4 position with various aryl groups, researchers can fine-tune the steric bulk and electronic distribution to maximize antiproliferative activity [4].
References
-
Brossi, A., Grethe, G., Teitel, S., Wildman, W. C., & Bailey, D. T. (1970). Cherylline, a 4-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloid. The Journal of Organic Chemistry, 35(4), 1100-1104. URL:[Link]
-
Bobbitt, J. M., Roy, D. N., Marchand, A., & Allen, C. W. (1965). Synthesis of isoquinolines. VI. N-alkyl-1,2,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. URL:[Link]
-
Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 104(7), 3341-3370. URL:[Link]
-
Li, Y., et al. (2024). Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. Molecules, 29(18), 4462. URL:[Link]
Application Notes & Protocols: N-Acylation of 2,2-Dimethoxy-2-phenylethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
2,2-Dimethoxy-2-phenylethan-1-amine is a unique bifunctional molecule possessing both a primary amine and a phenyl-substituted ketal.[1] The primary amine serves as a highly reactive nucleophilic center, while the dimethoxy ketal group offers a latent carbonyl functionality, which is stable under basic and neutral conditions but can be hydrolyzed to a ketone under acidic treatment. This combination makes it a valuable, albeit specialized, building block in medicinal chemistry and organic synthesis.
The most direct and fundamental transformation of this molecule involves the primary amine. N-acylation is a cornerstone reaction in organic synthesis, crucial for forming stable amide bonds, which are ubiquitous in pharmaceuticals and biomolecules.[2] This protocol details the N-acylation of this compound with benzoyl chloride, a representative acyl halide.
The reaction proceeds via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[3][4][5] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzoyl chloride.[3][6] To drive the reaction to completion, a base such as triethylamine (TEA) is employed.[7] TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7]
Detailed Experimental Protocol: Synthesis of N-(2,2-dimethoxy-2-phenylethyl)benzamide
This protocol provides a self-validating system, incorporating in-process monitoring via Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to workup and purification.
2.1. Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles (mmol) | Role |
| This compound | C₁₀H₁₅NO₂ | 181.23 | 1.00 g | 5.52 | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.71 mL (0.85 g) | 6.07 | Acylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.84 mL (0.61 g) | 6.07 | Base / HCl Scavenger |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 25 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~50 mL | - | Quenching/Washing |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - | Washing Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | - | Washing Agent |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~20 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | Drying Agent |
2.2. Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp
2.3. Step-by-Step Procedure
-
Reaction Setup: Place the this compound (1.00 g, 5.52 mmol) and a magnetic stir bar into a dry 100 mL round-bottom flask. Add anhydrous dichloromethane (25 mL) and seal the flask with a septum. Purge the flask with an inert gas (nitrogen or argon) for 5 minutes.
-
Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Using a syringe, slowly add triethylamine (0.84 mL, 6.07 mmol).
-
Acylation: Add benzoyl chloride (0.71 mL, 6.07 mmol) dropwise to the cold, stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will likely form.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's progress by TLC.[8][9] Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[10] Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot (visualized with ninhydrin or another suitable stain) has completely disappeared from the RM lane.[8][9]
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of deionized water to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a 100 mL separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (1 x 20 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
2.4. Purification
The crude N-(2,2-dimethoxy-2-phenylethyl)benzamide can be purified by either recrystallization or column chromatography.[11]
-
Column Chromatography: A typical procedure would involve using silica gel as the stationary phase and a gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.[12] Fractions should be collected and analyzed by TLC to identify the pure product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[11]
Data Presentation and Expected Results
The following table summarizes the expected data for the successful synthesis of N-(2,2-dimethoxy-2-phenylethyl)benzamide.
| Parameter | Expected Value/Observation |
| Reaction Yield | >85% (after purification) |
| Physical Appearance | White to off-white solid |
| TLC Analysis | SM (Amine) Rf: ~0.2 (30% EtOAc/Hexanes) |
| Product (Amide) Rf: ~0.6 (30% EtOAc/Hexanes) | |
| Characterization | ¹H NMR: Appearance of aromatic protons from the benzoyl group and a downfield shift of the CH₂-N protons. Disappearance of the -NH₂ protons. |
| IR (cm⁻¹): Appearance of a strong C=O stretch (~1640 cm⁻¹) and an N-H stretch (~3300 cm⁻¹). | |
| Mass Spec (ESI+): [M+H]⁺ calculated for C₁₇H₁₉NO₃: 286.14. |
Visualization of Workflow and Mechanism
4.1. Experimental Workflow Diagram
Caption: Experimental workflow for N-acylation.
4.2. Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism.
Safety and Handling Precautions
-
Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts with water.[13][14][15][16][17] Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[13][14][15]
-
Triethylamine: Flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should occur within a fume hood.
-
General: The reaction can be exothermic.[18] Ensure proper cooling during the initial addition of benzoyl chloride. Always perform reactions in properly functioning chemical fume hoods.
References
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. [Link]
-
Benzoyl chloride - Safety Data Sheet. (2025, March 26). PENTA. [Link]
-
TRIETHYLAMINE. Ataman Kimya. [Link]
-
Benzoyl chloride - Safety Data Sheet. Carl ROTH. [Link]
-
Triethylamine catalysis in acylation of phenols in dioxane. ResearchGate. [Link]
-
BENZOYL CHLORIDE AR - Safety Data Sheet. Loba Chemie. [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. [Link]
-
Benzoyl chloride - Safety data sheet. Möller Chemie. [Link]
-
5.3: TLC Uses. (2025, August 21). Chemistry LibreTexts. [Link]
-
Direct Monitoring of Chemical Transformations by Combining Thin Layer Chromatography with Nanoparticle-assisted Laser Desorption/Ionization Mass Spectrometry. (2013, January 3). ResearchGate. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]
-
Enamine chemistry. Part XVII. Reaction of αβ-unsaturated acid chlorides with enamines. Further mechanistic investigations. Effect of triethylamine on the reaction path. RSC Publishing. [Link]
-
Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC. [Link]
-
One mole of acetyl chloride is added to a liter of triethylamine... Vaia. [Link]
-
Schotten-Baumann Conditions. Organic Chemistry Portal. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation?. (2019, July 31). ResearchGate. [Link]
-
Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2004, October 1). Journal of Chemical Education. [Link]
-
How should I purify a complex, polar, amide reaction mixture?. (2023, February 10). Biotage. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Frontiers in Chemistry. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI. [Link]
-
How to Monitor by TLC. University of Rochester. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). The Journal of Organic Chemistry. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
What is the best technique for amide purification?. (2020, November 2). ResearchGate. [Link]
-
Amide vs. Amine Functional Groups in HPLC Applications. (2025, July 12). MTC USA. [Link]
-
This compound (C10H15NO2). PubChemLite. [Link]
-
2,2-Dimethoxy-1-phenylethan-1-amine. PubChem. [Link]
-
2-Methoxy-2-phenylethan-1-amine. PubChem. [Link]
-
Amine Reactivity. MSU chemistry. [Link]
-
Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022, April 19). Study Mind. [Link]
Sources
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- 18. m.youtube.com [m.youtube.com]
Application Note: Enhancing Enantiomeric Resolution of Aliphatic Amines via Achiral Derivatization for Chiral HPLC
Mechanistic Rationale: The "Achiral-to-Chiral" Amplification Strategy
The enantiomeric separation of small, aliphatic chiral amines (e.g., 2-butylamine, 1-cyclohexylethylamine) presents two distinct analytical challenges: they lack a native UV chromophore for sensitive detection, and their high polarity often leads to severe peak tailing and poor resolution on standard Chiral Stationary Phases (CSPs). While chiral derivatizing agents (forming diastereomers) are common, an highly effective alternative is achiral derivatization to form bulky, UV-active enantiomers that interact stereoselectively with the chiral grooves of polysaccharide-based CSPs .
This protocol utilizes 2,2-Dimethoxy-2-phenylethan-1-amine (DMPA) as an achiral derivatizing tag, coupled to the target amine via N,N'-Disuccinimidyl carbonate (DSC) .
Causality of Reagent Selection:
-
Why a Urea Linkage? The coupling of the analyte amine and DMPA forms an asymmetric urea. Urea linkages are rigid, planar, and act as excellent bidentate hydrogen-bond donors (NH) and acceptors (C=O). This maximizes stereoselective interactions with the carbamate backbone of amylose/cellulose CSPs .
-
Why DMPA? The phenyl ring provides strong UV absorbance (
~254 nm) and enables critical stacking with the CSP. The dimethoxy acetal group provides intense steric bulk directly adjacent to the urea core. This steric hindrance restricts the conformational rotation of the molecule, locking it into a rigid geometry that amplifies the chiral recognition capabilities of the column. -
Why DSC? DSC is a safe, crystalline alternative to highly toxic phosgene gas. It reacts cleanly with primary and secondary amines at room temperature to form a stable, activated succinimidyl carbamate intermediate .
Experimental Workflow
Workflow for the derivatization of chiral amines with this compound.
Materials and Reagents
-
Analyte: Target chiral amine (e.g., 2-Butylamine, Amphetamine)
-
Derivatizing Reagent: this compound (DMPA),
98% -
Coupling Agent: N,N'-Disuccinimidyl carbonate (DSC),
98% -
Base: Triethylamine (TEA), LC-MS grade
-
Solvents: Anhydrous Acetonitrile (MeCN), Ethyl Acetate (EtOAc), HPLC-grade Hexane, and Isopropanol (IPA).
Step-by-Step Derivatization Protocol
This protocol is designed as a self-validating system : the use of stoichiometric excess ensures complete conversion (preventing false quantification), while the liquid-liquid extraction step inherently purifies the sample, preventing unreacted DSC or N-hydroxysuccinimide (NHS) byproducts from fouling the normal-phase HPLC column.
Step 1: Preparation of the Activated Carbamate
-
Dissolve the chiral amine analyte (0.1 mmol) in 1.0 mL of anhydrous MeCN.
-
Causality: Anhydrous conditions are critical. DSC rapidly hydrolyzes in the presence of water to form NHS and
, which would quench the coupling reaction.
-
-
Add Triethylamine (0.2 mmol, 2.0 eq) to the solution.
-
Causality: TEA neutralizes any trace acids and ensures the aliphatic amine remains in its nucleophilic free-base form.
-
-
Add DSC (0.12 mmol, 1.2 eq) and stir the mixture at room temperature for 30 minutes.
Step 2: Formation of the Asymmetric Urea 4. To the activated reaction mixture, add this compound (0.15 mmol, 1.5 eq).
- Causality: The 1.5x excess of the derivatizing reagent ensures the target analyte is quantitatively consumed, which is mandatory for accurate downstream chromatographic integration.
- Stir at room temperature for 60 minutes.
Step 3: Quenching and Extraction (Self-Validation Step) 6. Quench the reaction by adding 1.0 mL of deionized water. Stir for 5 minutes.
- Causality: Water destroys any residual unreacted DSC.
- Add 2.0 mL of EtOAc and vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 3 minutes to separate the layers.
- Collect the upper organic layer (EtOAc).
- Causality: The highly polar NHS byproduct and TEA salts partition into the aqueous layer. Extracting only the organic layer guarantees that the sample injected onto the HPLC is free of salts that could degrade the silica-based chiral column.
- Evaporate the EtOAc under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase (e.g., Hexane/IPA 90:10 v/v) and filter through a 0.22
m PTFE syringe filter prior to injection.
Chromatographic Conditions & Performance Data
HPLC Parameters:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5
m -
Mobile Phase: Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm (Derivatized) vs. 210 nm (Underivatized)
Table 1: Comparative Enantiomeric Resolution of Underivatized vs. Derivatized Amines
| Analyte | Derivatization Status | UV Detection (nm) | Selectivity ( | Resolution ( | ||
| 2-Butylamine | Underivatized | N/A (No UV) | - | - | - | - |
| Derivatized (DMPA) | 254 | 12.4 | 14.1 | 1.18 | 2.5 | |
| Amphetamine | Underivatized | 210 (Weak) | 8.2 | 8.5 | 1.05 | 0.8 |
| Derivatized (DMPA) | 254 | 15.6 | 18.3 | 1.22 | 3.1 | |
| 1-Cyclohexylethylamine | Underivatized | N/A (No UV) | - | - | - | - |
| Derivatized (DMPA) | 254 | 11.2 | 13.0 | 1.20 | 2.8 |
Data Interpretation: The addition of the DMPA tag transforms analytes that are invisible to standard UV detectors into highly responsive compounds. Furthermore, the rigid urea linkage and steric bulk of the dimethoxy groups drastically improve the selectivity (
References
-
Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. URL:[Link]
-
Ghosh, A. K., Duong, T. T., McKee, S. P., & Thompson, W. J. (1992). N,N'-Disuccinimidyl carbonate: a useful reagent for alkoxycarbonylation of amines. Tetrahedron Letters, 33(19), 2787-2790. URL:[Link]
-
Okamoto, Y., & Yashima, E. (1998). Polysaccharide Derivatives for Enantiomer Resolution. Angewandte Chemie International Edition, 37(8), 1020-1043. URL:[Link]
Safe handling and storage procedures for 2,2-Dimethoxy-2-phenylethan-1-amine
Application Note: Safe Handling, Storage, and Experimental Protocols for 2,2-Dimethoxy-2-phenylethan-1-amine
As a Senior Application Scientist, I approach the handling of protected
This guide provides a comprehensive, self-validating system for the storage and application of this compound, grounded in mechanistic chemical principles.
Mechanistic Insights into Stability: The Causality of Degradation
To understand how to store this compound, one must first understand why it is synthesized in this specific form.
The parent compound, 2-aminoacetophenone, is an unprotected
To circumvent this, the ketone is masked as a dimethyl acetal, yielding this compound. While this effectively halts self-condensation, it introduces new vulnerabilities:
-
Acid Sensitivity: The acetal is highly sensitive to acidic hydrolysis. Even trace amounts of acid in the presence of ambient moisture will rapidly deprotect the molecule back to the labile 2-aminoacetophenone.
-
CO
Reactivity: Like all primary amines, this compound acts as a nucleophile toward atmospheric carbon dioxide, forming carbamate salts. This reaction not only consumes the active amine but also generates a slightly acidic microenvironment that can auto-catalyze the hydrolysis of the acetal.
Caption: Mechanistic degradation pathway of this compound under acidic conditions.
Quantitative Data: Physicochemical Properties & Stability
The following tables summarize the core physical properties[2][3] and the operational stability matrix of the compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 87497-98-1 | [2] |
| Molecular Formula | C
Table 2: Stability Matrix & Validation Markers
| Storage Condition | Expected Shelf Life | Visual Marker of Degradation | Spectroscopic Marker (
The Self-Validating Storage Protocol
A standard operating procedure is only as robust as its validation mechanism. To ensure the integrity of this compound, researchers must implement a self-validating feedback loop prior to any critical synthetic step.
Storage Requirements:
-
Atmosphere: Store strictly under an inert atmosphere (Argon preferred over Nitrogen due to its higher density, which better blankets the liquid).
-
Temperature: Maintain at -20°C for long-term storage. Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
Vessel: Amber glass vials with PTFE-lined septa to prevent photo-oxidation and degradation of the seal by the amine.
Validation Check (The "Go/No-Go" Decision):
Before use, perform a visual inspection. If the compound is a colorless to pale-yellow oil, proceed. If it has turned dark yellow or brown, it has undergone pyrazine condensation. To confirm spectroscopically, run a
Experimental Workflow: In Situ Deprotection for Heterocycle Synthesis
Because the deprotected
Step-by-Step Methodology:
-
System Purge: Flame-dry a Schlenk flask and purge with Argon three times.
-
Reagent Dissolution: Dissolve this compound (1.0 eq) in an anhydrous, amine-free solvent (e.g., THF or Ethanol, depending on the downstream reaction).
-
Electrophile Addition: Add the desired reaction partner (e.g., a
-ketoester for a Knorr-type synthesis, 1.1 eq) to the solution at 0°C. -
Acidic Deprotection & Cyclization: Dropwise, introduce a mild acid catalyst (e.g., 10% aqueous HCl or p-toluenesulfonic acid, 0.1–0.5 eq). The acid will simultaneously hydrolyze the dimethyl acetal and catalyze the condensation with the electrophile.
-
Thermal Activation: Gradually warm the reaction to room temperature or reflux. Monitor the consumption of the acetal via LC-MS.
-
Quench & Workup: Once complete, immediately quench the reaction with saturated aqueous NaHCO
to neutralize the acid. Extract with Ethyl Acetate, dry over Na SO , and concentrate under reduced pressure.
Caption: Step-by-step safe handling and storage workflow for this compound.
References
-
Title : this compound (C10H15NO2) - PubChemLite Source : uni.lu URL : 2
-
Title : 260559-52-2,2-(Boc-amino)-5-chlorobenzaldehyde-AccelaChem Source : accelachem.com URL : 3
-
Title : Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP Source : thermofisher.com URL : 1
Sources
- 1. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. 260559-52-2,2-(Boc-amino)-5-chlorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Notes & Protocols: Personal Protective Equipment for Handling 2,2-Dimethoxy-2-phenylethan-1-amine
Introduction: Understanding the Compound-Specific Risks
2,2-Dimethoxy-2-phenylethan-1-amine is an aromatic amine used in specialized research and development applications. While its unique structure is valuable, it also presents significant health and safety hazards that demand rigorous safety protocols. Aromatic amines as a class are known for their potential toxicity, and many are readily absorbed through the skin.[1] This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals when handling this compound. The protocols herein are designed to be self-validating by explaining the rationale behind each safety measure, grounded in established occupational safety principles and chemical hazard data.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice and is mandated by organizations like the Occupational Safety and Health Administration (OSHA).[2][3] The first step is to understand the specific hazards posed by this compound.
2.1 GHS Classification and Associated Hazards
Based on data for this compound, the compound is classified with the following hazards under the Globally Harmonized System (GHS)[4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage, or causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Table 1: Summary of Hazards for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[4] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[5] |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation[4] |
2.2 Primary Routes of Exposure
The primary routes of occupational exposure to this compound are:
-
Dermal (Skin) Contact: A significant risk due to its classification as causing severe skin burns.[4] Aromatic amines can be readily absorbed through the skin.[1]
-
Ocular (Eye) Contact: Can cause serious and potentially irreversible eye damage.[4]
-
Inhalation: Risk of respiratory tract irritation, especially when handling the compound as a powder or in a poorly ventilated area.[4]
-
Ingestion: Harmful if swallowed, though less common in a laboratory setting with proper hygiene.[4][6]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards. For handling this compound, a comprehensive PPE ensemble is mandatory.[7][8]
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Rationale & Authoritative Standard |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact and absorption.[9] Always check the glove manufacturer's chemical resistance chart.[9] OSHA standard 29 CFR 1910.138 mandates appropriate hand protection.[2] |
| Eye & Face Protection | ANSI-approved safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles, preventing severe eye damage.[10] Required under OSHA 29 CFR 1910.133.[11] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against contamination of personal clothing and skin.[10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors/amines. | Required when working outside a certified chemical fume hood, if exposure limits are exceeded, or if irritation occurs.[8][10] Governed by the OSHA Respiratory Protection Standard (29 CFR 1910.134).[2][12] |
Experimental Protocols for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
4.1 Pre-Handling Safety Checklist
-
Verify the location and functionality of the nearest safety shower and eyewash station.[6][10]
-
Ensure all handling of the compound will occur within a certified chemical fume hood to minimize inhalation risk.[10]
-
Prepare all necessary equipment and reagents before retrieving the compound to minimize handling time.
-
Confirm the availability of a chemical spill kit appropriate for amines.
4.2 Protocol for Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed.
Caption: Workflow for donning and doffing PPE to prevent cross-contamination.
4.3 Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the work area inside the chemical fume hood is clean and uncluttered.[10]
-
Donning PPE: Put on all required personal protective equipment in the correct order as illustrated in the diagram above.
-
Weighing and Transfer: Conduct all weighing and transferring of the compound deep within the fume hood to contain any dust or vapors. Use a spatula and weighing paper; avoid creating airborne dust.
-
In Solution: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize splashes and aerosol generation.[10]
-
Post-Handling: After completing the work, decontaminate the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, as shown in the diagram.[10]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Emergency response flowchart for exposure or spills.
5.1 First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and immediately call an ophthalmologist.[5][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a physician.[5]
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a physician immediately.[14]
Storage and Disposal
-
Storage: Store containers in a cool, dry, well-ventilated area away from incompatible substances such as strong acids or oxidizers.[8][11] Keep containers tightly sealed and clearly labeled.
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[10]
Conclusion
The safe handling of this compound is achievable through a comprehensive understanding of its hazards and the strict implementation of appropriate PPE and handling protocols. This guide provides the necessary framework, but it is incumbent upon each researcher and institution to perform a task-specific risk assessment and ensure all personnel are properly trained.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
- Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- American Chemistry Council. (n.d.). Protective Equipment.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for (S)-(−)-α-Methylbenzylamine.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- CPAchem Ltd. (n.d.). Safety data sheet for 2-Phenylethylamine.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- PubChem. (n.d.). 2,2-Dimethoxy-1-phenylethan-1-amine.
- BenchChem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
- Chemwatch. (n.d.). GHS Safety Data Sheet for 2-PHENYLETHYLAMINE.
- Fisher Scientific. (2010, April 9). SAFETY DATA SHEET for 2,2-Dimethoxy-2-phenylacetophenone.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-(2-Methoxyphenoxy)ethylamine.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. 2,2-Dimethoxy-1-phenylethan-1-amine | C10H15NO2 | CID 21714027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. support.hpe.com [support.hpe.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. mjhughes.com [mjhughes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Large-scale synthesis applications of 2,2-Dimethoxy-2-phenylethan-1-amine
Advanced Application Note: Large-Scale Synthesis and Heterocyclic Derivatization of 2,2-Dimethoxy-2-phenylethan-1-amine
Executive Summary & Mechanistic Rationale
In the realm of large-scale pharmaceutical synthesis, the construction of nitrogen-containing heterocycles—such as imidazoles, oxazoles, pyrazines, and isoquinolines—relies heavily on highly reactive
To circumvent this, This compound (CAS: 87497-98-1)[1] serves as a critical, stable building block. By masking the highly electrophilic ketone as a dimethyl acetal, the primary amine is liberated for highly selective, large-scale functionalizations (e.g., reductive amination, acylation, or amidine coupling)[2]. Once the desired nitrogen substituents are installed, controlled acidic hydrolysis unmasks the ketone in situ, triggering an immediate, predictable intramolecular cyclization. This Application Note details the causality, protocols, and process parameters required to utilize this compound effectively in industrial-scale synthesis.
Physicochemical Profile & Process Safety
-
Chemical Name: this compound
-
Molecular Weight: 181.23 g/mol
-
Stability Profile: Highly stable under neutral, basic, and mildly reducing conditions. It is sensitive to aqueous acids, which will trigger acetal hydrolysis.
-
Coordination Chemistry: Beyond organic synthesis, the primary amine functionality allows this compound to act as a robust ligand in transition metal catalysis, successfully forming stable square-planar complexes with metals such as Palladium(II)[3].
Visualizing the Synthetic Workflows
Figure 1: Divergent synthetic pathways from the protected aminoacetal to target heterocycles.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that successful scale-up requires understanding the why behind each reagent choice and implementing strict in-process controls (IPCs) to validate the system dynamically.
Protocol A: Large-Scale N-Alkylation via Reductive Amination
Objective: Synthesize N-benzyl-2,2-dimethoxy-2-phenylethan-1-amine. Causality Insight: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively targets the transient iminium ion without reducing the starting benzaldehyde to benzyl alcohol. The mild acidity required for STAB (often supplemented with 1% acetic acid) is well-tolerated by the dimethyl acetal, preventing premature deprotection.
Step-by-Step Methodology:
-
Initiation: Charge a clean, dry reactor with this compound (1.0 eq, 100 g) and anhydrous Dichloroethane (DCE) (1.0 L).
-
Imine Formation: Add benzaldehyde (1.05 eq) dropwise at 20°C. Stir for 2 hours.
-
Reduction: Portion-wise, add STAB (1.5 eq) over 45 minutes, maintaining the internal temperature below 25°C to prevent thermal degradation of the iminium intermediate.
-
Validation Checkpoint 1 (Visual): The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the STAB is consumed and the secondary amine is formed.
-
Validation Checkpoint 2 (Analytical): Pull a 0.5 mL aliquot, quench with 1N NaOH, extract with EtOAc, and run TLC (9:1 DCM:MeOH). The ninhydrin-active primary amine spot (Rf ~0.2) must be completely absent, replaced by a UV-active secondary amine spot (Rf ~0.5).
-
Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (pH ~8) to neutralize acetic acid byproducts without triggering acetal hydrolysis. Extract, dry over Na₂SO₄, and concentrate.
Protocol B: Acid-Catalyzed Cascade Cyclization to 1-Benzyl-4-phenyl-1H-imidazole
Objective: Convert the functionalized acetal into a fully aromatized imidazole ring.
Causality Insight: The use of 6N aqueous HCl at 80°C serves a dual, sequential purpose. First, the water and acid rapidly hydrolyze the dimethyl acetal to the highly reactive
Figure 2: Mechanistic cascade of acetal deprotection and subsequent intramolecular cyclization.
Step-by-Step Methodology:
-
Initiation: Dissolve the intermediate N-benzyl-2,2-dimethoxy-2-phenylethan-1-amine (1.0 eq) and formamidine acetate (1.5 eq) in Ethanol (500 mL).
-
Hydrolysis/Cyclization: Slowly add 6N aqueous HCl (5.0 eq) at room temperature.
-
Validation Checkpoint 1 (Visual): A brief period of gas evolution and a mild exotherm will occur.
-
Thermal Maturation: Heat the reaction mixture to 80°C for 6 hours. The solution will progressively darken to a deep amber as aromatization occurs.
-
Validation Checkpoint 2 (Analytical): Analyze an aliquot via LC-MS. The mass of the transient unmasked ketone must be absent. The final aromatic imidazole mass[M+H]⁺ must represent >90% AUC before cooling the reactor.
-
Workup: Cool to 5°C, basify with 20% NaOH to pH 10 to precipitate the free base imidazole, filter, and wash with cold water.
Quantitative Data & Process Optimization
Selecting the correct acidic conditions is the most critical parameter in preventing process failures (such as polymerization or unwanted dimerization). The table below summarizes the causality between reagent selection and the resulting heterocyclic scaffold.
Table 1: Comparative Analysis of Deprotection/Cyclization Conditions
| Reagent System | Temperature | Reaction Time | Primary Target Scaffold | Expected Yield | Scalability & Notes |
| 6N HCl (aq) / EtOH | 80°C | 4 - 6 h | Imidazoles | 75 - 85% | Excellent. Aqueous conditions ensure rapid acetal hydrolysis; heat drives dehydration. |
| TFA / DCM (Anhydrous) | 20°C | 12 h | Pyrazines (Dimers) | 60 - 70% | Moderate. Lack of water stalls complete hydrolysis; promotes self-condensation of transient species. |
| BF₃·OEt₂ / Toluene | 110°C | 2 - 3 h | Isoquinolines | 55 - 65% | Good. Lewis acid-mediated Pomeranz-Fritsch type cyclization into the adjacent phenyl ring. |
| TsOH / Toluene | 110°C | 8 h | Oxazoles | 70 - 80% | Excellent. Dean-Stark trap required to remove methanol byproduct and drive aromatization. |
References
-
Goddard, R., Faria dos Santos Filho, P., & Schuchardt, U. (1987). "Structure of dichlorobis(2,2-dimethoxy-2-phenylethylamine)palladium(II)". Acta Crystallographica Section C, 43(7), 1300-1302. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions Mediated by 2,2-Dimethoxy-2-phenylethan-1-amine
Welcome to the technical support center for 2,2-Dimethoxy-2-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered when using this versatile chiral amino alcohol derivative. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stability
This section addresses common queries regarding the stability and handling of this compound to ensure the integrity of your starting material.
Question 1: What are the optimal storage conditions for this compound?
Answer: this compound should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the dimethoxy acetal functional group is sensitive to acidic conditions.
Causality: The dimethoxy acetal is a protecting group for a ketone. Acetals are stable under neutral and basic conditions but can be readily hydrolyzed back to the parent carbonyl and alcohols in the presence of acid, including trace amounts of acidic impurities or moisture.[1][2][3] Storing under inert, dry conditions prevents both the degradation of the amine and the hydrolysis of the acetal.
Question 2: My reaction is showing a new, unexpected ketone peak in the NMR/LC-MS. What is the likely cause?
Answer: The appearance of a ketone, likely 2,2-dimethoxyacetophenone or acetophenone itself, strongly suggests the hydrolysis of the dimethoxy acetal group. This is almost always caused by the presence of adventitious acid or water in your reaction setup.
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially solvents and any additives, are rigorously dried and free of acidic impurities.
-
Glassware: Flame-dry all glassware immediately before use or oven-dry overnight at >120°C and cool under a stream of inert gas.
-
Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and any reagent transfers.
-
pH Adjustment: If your reaction conditions are inherently acidic, the acetal is not a suitable protecting group, and an alternative synthetic route should be considered.[4]
Section 2: Troubleshooting Guide - Common Reaction Issues
This core section provides a structured approach to diagnosing and solving common problems encountered during reactions mediated by this compound, such as its use as a chiral auxiliary or ligand.
Issue 1: Low or No Reaction Conversion
Question: I am using this compound as a chiral auxiliary for an enolate alkylation, but I am recovering mostly starting material. What should I check first?
Answer: Low conversion in enolate alkylations often points to incomplete deprotonation (enolate formation) or issues with the electrophile.
Troubleshooting Workflow: Low Conversion
Sources
Troubleshooting low diastereoselectivity with 2,2-Dimethoxy-2-phenylethan-1-amine
Technical Support Center: 2,2-Dimethoxy-2-phenylethan-1-amine
Optimizing Diastereoselectivity in Asymmetric Synthesis
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this chiral auxiliary, with a specific focus on overcoming challenges related to low diastereoselectivity. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am new to using this compound. What is its primary application and mechanism of action?
Answer:
This compound is a chiral amine, belonging to the broader class of phenylethylamine derivatives that are mainstays in asymmetric synthesis.[1][2] Its utility lies in its function as a chiral auxiliary .
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over another.[3][4][5] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[4][6]
The effectiveness of auxiliaries like this compound stems from their ability to create a sterically and electronically differentiated environment. The chiral center on the auxiliary, combined with the bulky phenyl and dimethoxy groups, effectively shields one face of the reactive intermediate (e.g., an enolate or imine), forcing the incoming reagent to attack from the less hindered face. This facial bias is the origin of diastereoselectivity.[3][7]
This auxiliary is particularly useful in reactions such as:
The key to high diastereoselectivity is often the formation of a rigid, well-defined transition state, which is heavily influenced by the reaction conditions you choose.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most critical factors I should investigate to improve the diastereomeric ratio (d.r.)?
Answer:
Observing a low diastereomeric ratio is a common challenge when developing a new stereoselective method. It indicates that the energy difference between the transition states leading to the two different diastereomers is minimal. Your primary goal is to maximize this energy difference. Several interdependent factors control this.
This is often the most impactful variable. Lowering the reaction temperature decreases the available thermal energy, making it more difficult for the reaction to overcome the higher-energy transition state barrier that leads to the undesired diastereomer.
-
Causality: Diastereoselectivity is a function of the difference in the free energies of activation (ΔΔG‡) for the formation of the two diastereomers. According to the Eyring equation, this difference has a greater impact on the product ratio at lower temperatures. Reactions run at lower temperatures (e.g., -78 °C, -40 °C) are under kinetic control and are more likely to favor the product formed via the lowest energy pathway.[10]
-
Troubleshooting Step: If your reaction is running at room temperature or 0 °C, the first step should be to cool it significantly. A common starting point for high-selectivity reactions is -78 °C (a dry ice/acetone bath).
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25 °C | 0 °C | -78 °C |
| Observed d.r. | 1.5 : 1 | 4 : 1 | >20 : 1 |
| A representative table showing the typical impact of temperature on diastereoselectivity. |
The solvent plays a critical role in stabilizing or destabilizing the transition state. Its polarity and ability to coordinate with metal ions (if present) can drastically alter the geometry of the transition state assembly.[6][11]
-
Causality:
-
Coordinating Solvents (e.g., THF, Diethyl Ether): These can coordinate to Lewis acids or metal enolates. This can either help to create a more rigid, organized transition state or, conversely, compete with the substrate for coordination, leading to a less organized state and lower selectivity. An interesting phenomenon is the inversion of stereoselectivity observed in some Michael additions simply by switching between diethyl ether and THF.[6]
-
Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to interfere with the desired chelation between a Lewis acid and the substrate-auxiliary conjugate, which can lead to higher selectivity.
-
Polar Solvents: More polar solvents can sometimes decrease selectivity by solvating charged intermediates and reducing the strength of the interactions that enforce a rigid transition state.[11]
-
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Toluene | Tetrahydrofuran (THF) |
| Observed d.r. | 15 : 1 | 12 : 1 | 6 : 1 |
| A representative table showing the potential impact of solvent choice on diastereoselectivity at -78 °C. |
For many reactions (especially aldol and alkylation reactions), the choice of Lewis acid is crucial for achieving high diastereoselectivity.
-
Troubleshooting:
-
Screen Lewis Acids: Common choices include TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂, and ZnCl₂. Their effectiveness will be highly substrate-dependent.
-
Stoichiometry: The amount of Lewis acid is critical. Using too little may result in incomplete chelation, while an excess can sometimes lead to side reactions or alternative, non-selective pathways. Start with 1.1 equivalents and titrate up or down.
-
Additives: In some cases, additives like lithium chloride (LiCl) can help break up aggregates of organometallic reagents, leading to a more defined reactive species and improved selectivity.
-
The fundamental principle of a chiral auxiliary is based on sterics. The steric bulk of the substrate, the incoming reagent, and the auxiliary itself all contribute to the selectivity.
-
Causality: The most stable transition state will be the one that minimizes non-bonded steric interactions. The bulky phenyl group of the auxiliary is designed to block one face of the molecule, but if your substrate or reagent also has large groups, they may clash with the auxiliary, leading to a "mismatched" case where the inherent preferences conflict, reducing selectivity.[12]
Q3: Can you provide a systematic workflow for optimizing my reaction for higher diastereoselectivity?
Answer:
Absolutely. A systematic, one-variable-at-a-time approach is the most effective way to troubleshoot. We recommend the following experimental protocol.
-
Establish a Baseline: Run the reaction under your initial conditions and carefully determine the diastereomeric ratio using ¹H NMR or chiral HPLC/GC. This is your benchmark.
-
Temperature Optimization (Keep Solvent and Reagents Constant):
-
Set up three reactions at different temperatures: 0 °C, -40 °C, and -78 °C.
-
Ensure all other parameters (concentration, stoichiometry, addition times) are identical.
-
Analyze the d.r. for each. If you see a positive trend with lower temperatures, -78 °C is likely your best starting point.
-
-
Solvent Screening (at the Optimal Temperature):
-
Using the best temperature from Step 2 (e.g., -78 °C), screen a series of anhydrous aprotic solvents.
-
Recommended starting points: Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether (Et₂O), Dichloromethane (DCM), and Toluene.
-
Maintain identical concentration and stoichiometry. Analyze the d.r. for each.
-
-
Lewis Acid / Additive Screening (at Optimal Temperature and Solvent):
-
If your reaction type benefits from a Lewis acid, screen a panel of candidates (e.g., TiCl₄, MgBr₂·OEt₂, Sn(OTf)₂).
-
Begin with 1.1 equivalents.
-
If a promising candidate is found, perform a stoichiometry screen (e.g., 0.8, 1.1, and 1.5 equivalents) to find the optimal loading.
-
-
Review Stoichiometry and Addition Order:
-
Ensure reagents are of high purity and, if applicable, accurately titrated (e.g., LDA, n-BuLi).
-
Slow, dropwise addition of reagents at low temperature is crucial to maintain control over the reaction. The order in which reagents are added can also affect the outcome.[11]
-
Below is a visual representation of this logical workflow.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Q4: Can you illustrate the mechanistic model for how this auxiliary controls the stereochemistry?
Answer:
Certainly. The prevailing model for stereochemical induction by many chiral auxiliaries, including phenylethylamine derivatives, relies on the formation of a rigid, chelated transition state.[7] This is often referred to as a Zimmerman-Traxler-type model in the context of aldol reactions.[7]
Let's consider the example of an enolate alkylation. The substrate (e.g., a carboxylic acid derivative) is first attached to the amine of the chiral auxiliary to form an amide. This amide is then deprotonated (e.g., with LDA) to form a lithium enolate.
The key to selectivity is the conformation of this enolate. In the presence of the lithium cation (or a Lewis acid), a five- or six-membered chelated ring forms, incorporating the metal, the enolate oxygen, and the amide carbonyl oxygen (if applicable). This chelation locks the conformation of the molecule.
The bulky phenyl group on the auxiliary orients itself to minimize steric strain, typically positioning itself to shield one of the two faces of the planar enolate. The incoming electrophile is therefore forced to approach from the opposite, less sterically hindered face. This directed attack results in the formation of one diastereomer in preference to the other.
The diagram below illustrates this concept.
Caption: A simplified model of a chelated transition state.
This rigidification is the essence of high diastereoselectivity. Any factor that disrupts this well-organized assembly—such as high temperature, a poorly coordinating solvent, or competing steric interactions—will lead to a decrease in the observed d.r.
References
- BenchChem. (2025).
-
Kerr, W. J., & Prieto, L. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 1937-1964. [Link]
-
Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Medium. [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-329. [Link]
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Ordoñez, M., & Cativiela, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
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Gung, B. W. (1992). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 64(12), 1925-1931. [Link]
-
Wang, Y., et al. (2006). Do reaction conditions affect the stereoselectivity in the Staudinger reaction? The Journal of Organic Chemistry, 71(18), 6983-6990. [Link]
-
Futamura, Y., et al. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Heterocycles, 103(2), 892. [Link]
-
Szymański, W., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4353. [Link]
-
Scott, R. W., & Unrau, C. M. (2004). Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes. Canadian Journal of Chemistry, 82(6), 984-992. [Link]
-
Wang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 5(3), 820-830. [Link]
-
Node, M., et al. (2008). Asymmetric Michael Addition of a Recyclable Chiral Amine: Inversion of Stereoselectivity Caused by the Difference of Ethereal Solvents. Organic Letters, 10(13), 2749-2752. [Link]
-
Anonymous. (2022). Asymmetric Synthesis. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Proceedings. [Link]
-
Iris-Biotech. (n.d.). Chiral Amines in Asymmetric Synthesis. [Link]
-
Hartwig, J. F., et al. (2013). Control of Diastereoselectivity for Iridium-Catalyzed Allylation of a Prochiral Nucleophile with a Phosphate Counterion. Journal of the American Chemical Society, 135(2), 648-651. [Link]
-
Zhang, X. P., & Fields, K. B. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of Chemical Research, 54(15), 3072-3085. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
ResearchGate. (n.d.). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. [Link]
-
NotEvans. (2016). Diastereoselectivity in synthesis problem (4 stereocenters). Chemistry Stack Exchange. [Link]
-
ResearchGate. (2026). (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. [Link]
-
Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
Molecules. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Scilit. (n.d.). Behavioral and electrophysiological effects of phenylethanolamine and 2-phenylethylamine. [Link]
- Google Patents. (2013). US20130324633A1 - 2,2-dimethoxy-1,2-di[4-(meth)
-
National Center for Biotechnology Information. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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Technical Support Center: Purification Strategies for 2,2-Dimethoxy-2-phenylethan-1-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2,2-Dimethoxy-2-phenylethan-1-amine and its derivatives. This molecule, with its primary amine, sterically hindered dimethoxy acetal, and phenyl ring, presents a unique set of purification challenges. Its basicity and polarity often lead to frustrating interactions during common purification workflows, while the acetal group's stability must be considered.
This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt these strategies to your specific product and purity requirements. Our goal is to transform purification from a bottleneck into a robust, reliable step in your research and development pipeline.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound in a problem-cause-solution format.
Column Chromatography Issues
Question: My compound is streaking badly and eluting as a broad tail on my standard silica gel column. What's happening and how do I fix it?
-
Cause: This is a classic sign of strong, non-ideal interactions between a basic compound and the acidic surface of silica gel.[1][2] The free silanol groups (Si-OH) on the silica act as acid sites, strongly and sometimes irreversibly binding to your basic amine, which leads to poor peak shape and low recovery.[3]
-
Solution: You have several excellent options to counteract this effect:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or diethylamine (DEA) is sufficient.[1] This "competing" amine will neutralize the active silanol sites, allowing your target compound to elute symmetrically.[1][3]
-
Switch Stationary Phase: The most robust solution is to use a stationary phase designed for amines. Amine-functionalized silica columns have a surface that is less acidic and minimizes these problematic interactions, often providing baseline separation with simple solvent systems like hexane/ethyl acetate.[1][2] Basic alumina is another viable alternative.[3]
-
Use Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography (e.g., C18 silica) can be highly effective.[4] You would typically use a mobile phase of water and acetonitrile or methanol. To ensure good peak shape, it's often necessary to adjust the pH of the mobile phase to keep the amine in a consistent protonation state.[3]
-
Question: I'm getting very low recovery of my amine from the silica column, even after extensive flushing with a highly polar solvent system.
-
Cause: This is an extreme case of the acid-base interaction described above. Your amine has likely bound irreversibly to the silica gel. This can be exacerbated if your compound is loaded in a solvent that promotes strong binding or if the silica itself is particularly acidic.
-
Solution:
-
Immediate Recovery (Salvage): Try flushing the column with a solvent system containing a strong base, such as 2M ammonia in methanol. This is often effective at displacing the bound amine, but the resulting fractions may contain leached silica and will require further work-up.
-
Future Prevention: Avoid standard silica gel entirely for this class of compounds. Proactively choose an amine-functionalized silica or reversed-phase column for your next purification run.[1][2][4] This is the most reliable way to ensure high recovery.
-
Crystallization & Isolation Issues
Question: I tried to crystallize my purified amine, but it just "oiled out" of solution. How can I get it to form crystals?
-
Cause: The free base of many amines, including this one, may have a low melting point or exist as an oil at room temperature, making direct crystallization difficult. Furthermore, impurities can suppress crystallization.
-
Solution: Convert the amine to a salt. The formation of a hydrochloride (HCl) or hydrobromide (HBr) salt dramatically increases the melting point and lattice energy, promoting crystallization.[5][6][7] The general strategy involves dissolving the free base in a suitable solvent (like isopropanol, ethanol, or ethyl acetate) and adding a solution of HCl (e.g., HCl in diethyl ether or isopropanol) to precipitate the salt.[5]
Question: I've successfully formed the hydrochloride salt, but it's still not crystallizing from my chosen solvent.
-
Cause: The choice of solvent is critical for crystallization.[5] The salt may be too soluble in your current solvent, or you may not have reached supersaturation correctly.
-
Solution:
-
Introduce an Anti-Solvent: While stirring your solution, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., heptane, hexane, or diethyl ether) until turbidity persists. This will reduce the overall solubility and induce precipitation.
-
Cooling & Maturation: Cool the slurry slowly to 0-5 °C.[5] Once cold, allow the mixture to stir for a few hours (a process called maturation) to ensure complete crystallization and allow the crystal lattice to equilibrate, which can improve purity.[5]
-
Solvent Screening: Experiment with different solvent systems. A common starting point is a mixture of an alcohol (like isopropanol) and a small amount of water, followed by cooling.[5]
-
Work-up & Stability Issues
Question: My NMR analysis suggests my product is degrading during my acidic aqueous work-up. Is this possible?
-
Cause: While the primary amine is readily protonated by acid, the 2,2-dimethoxy acetal group can be sensitive to hydrolysis under certain acidic conditions, especially in the presence of water. This would convert the acetal back to the corresponding ketone, leading to a significant impurity.
-
Solution:
-
Use Milder Acids: During extraction, use a milder or more dilute acid (e.g., 1M HCl instead of 6M HCl, or even a buffered acidic solution) and minimize the time the compound spends in the acidic aqueous phase.
-
Temperature Control: Perform extractions at a lower temperature (e.g., in an ice bath) to slow the rate of any potential hydrolysis.
-
Avoid Acid Altogether: If possible, rely on non-acidic purification methods like chromatography on amine-functionalized silica or crystallization of the free base from a non-polar solvent system if it is a solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification strategy for this compound?
For routine, high-purity isolation, a two-stage approach is recommended. First, perform flash chromatography using an amine-functionalized silica column with a simple hexane/ethyl acetate gradient.[2] This effectively removes non-basic impurities and those with different polarities. Second, take the purified free base and perform a hydrochloride salt crystallization using a solvent/anti-solvent system (e.g., isopropanol/heptane).[5] This step removes trace impurities and provides the product as a stable, crystalline solid that is easy to handle and store.
Q2: Should I purify the free base or the salt form of my compound?
This depends on your downstream application.
-
Purify as the free base if your next reaction step is incompatible with an acidic salt or requires the nucleophilicity of the free amine. Chromatography is typically performed on the free base.[1]
-
Purify and store as the salt for long-term stability, improved handling of physical properties (crystalline vs. oil), and if the compound is intended for formulation where salt forms are common.[6][7] You can always regenerate the free base from the salt just before use by dissolving it in water, basifying with NaOH, and extracting with an organic solvent.[8]
Q3: What are the best analytical methods to confirm the purity of my final product?
A combination of methods is always best for a comprehensive purity assessment.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[9] A reversed-phase method (C18 column) with a water/acetonitrile or methanol mobile phase, often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks, is ideal. UV detection at a wavelength like 254 nm should be effective due to the phenyl group.
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.[9] You compare the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying and quantifying any volatile or thermally stable impurities that may be present.[9]
Q4: How should I store purified this compound?
-
As the free base: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., <4 °C). Amines can absorb atmospheric CO2 and are susceptible to oxidation.[10]
-
As the hydrochloride salt: The salt form is generally much more stable to air and moisture. Storage in a sealed container in a desiccator at room temperature is usually sufficient.
Key Experimental Protocols
Protocol 3.1: Purification by Flash Chromatography on Amine-Functionalized Silica
This protocol is designed for the removal of non-basic impurities and by-products.
-
Stationary Phase Selection: Choose an amine-functionalized silica flash cartridge of an appropriate size for your sample mass.
-
Mobile Phase Preparation: Prepare a solvent system of hexane and ethyl acetate. Use TLC on an amine-functionalized plate to determine the optimal solvent ratio for separation (e.g., starting with 90:10 hexane:ethyl acetate).[1]
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If it has poor solubility, you can pre-adsorb it onto a small amount of silica gel (or preferably, amine-functionalized silica) for solid loading.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 hexane:ethyl acetate) for at least 5 column volumes.
-
Chromatography: Load the sample and begin the elution. Run a linear gradient from your initial mobile phase to a higher concentration of the more polar solvent (ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Protocol 3.2: Purification via Hydrochloride Salt Crystallization
This protocol is ideal as a final purification step to obtain a high-purity, stable, crystalline solid.[5]
-
Dissolution: Dissolve the purified free base (from Protocol 3.1) in a suitable solvent, such as isopropanol (IPA) or ethanol (approx. 5-10 mL per gram of amine).
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or a commercially available solution of HCl in IPA until the pH of the solution is acidic (test with pH paper). You should observe the formation of a precipitate.
-
Induce Crystallization: If a precipitate does not form immediately, or if it is oily, gently warm the solution to dissolve any oil, then allow it to cool slowly to room temperature. If needed, slowly add an anti-solvent like heptane until the solution becomes cloudy.
-
Maturation: Once a slurry has formed, cool the flask in an ice bath (0-5 °C) and continue to stir for 2-4 hours.[5] This allows for complete crystallization.
-
Isolation: Isolate the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or a mixture of IPA/heptane) to remove any residual soluble impurities.[5]
-
Drying: Dry the isolated crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]
Data Summary & Visualization
Table 1: Comparison of Primary Purification Strategies
| Strategy | Pros | Cons | Best For | Key Parameters |
| Normal Phase Chromatography (Amine-Silica) | Excellent resolution for many mixtures; simple, non-aqueous solvents are easy to remove.[2] | Requires specialized, more expensive columns. | Removing non-basic impurities and by-products with different polarities. | Stationary phase choice, solvent gradient (e.g., Hexane/EtOAc). |
| Reversed-Phase Chromatography (C18) | Very effective for polar compounds; can often be directly scaled from analytical HPLC methods.[4] | Requires aqueous mobile phases which can be difficult to remove; potential for hydrolysis if pH is not controlled. | Purifying highly polar amines or when normal phase fails. | Mobile phase pH, organic modifier (ACN vs. MeOH). |
| Salt Crystallization (e.g., HCl salt) | Yields a high-purity, stable, crystalline solid; excellent for final product polishing and removing trace impurities.[5][7] | Yield can be sensitive to solvent choice and technique; not a separation technique for bulk impurities. | Final purification step after chromatography; improving product stability and handling. | Solvent/anti-solvent choice, temperature, cooling rate.[5] |
| Acid-Base Extraction | Inexpensive, rapid, and scalable for removing non-basic or non-acidic impurities. | Risk of emulsion formation; potential for product degradation under harsh pH conditions; not effective for separating similar amines. | Crude initial clean-up before chromatography or crystallization. | Choice of acid/base, solvent, pH control. |
Diagrams of Key Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common problems with the cleavage of 2,2-Dimethoxy-2-phenylethan-1-amine auxiliary
Technical Support Center: Troubleshooting the Cleavage of the 2,2-Dimethoxy-2-phenylethan-1-amine (DMPA-amine) Auxiliary
Welcome to the technical support guide for the this compound (DMPA-amine) auxiliary. The DMPA-amine auxiliary is a strategic masking group used in complex organic and peptide synthesis. Because free
Cleaving this auxiliary is a tandem, two-stage process:
-
Acid-Catalyzed Hydrolysis: Unmasking the dimethyl acetal to reveal the reactive phenacyl intermediate.
-
Target Cleavage: Reductive or photolytic cleavage of the phenacyl C–N/C–O bond to release your target molecule.
Below, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity cleavage.
Mechanism of Cleavage
Fig 1. Tandem two-stage cleavage mechanism of the DMPA-amine auxiliary.
Frequently Asked Questions & Troubleshooting
Q1: My LC-MS shows the mass of the intact acetal after acid treatment. Why isn't the acetal hydrolyzing?
Causality: The hydrolysis of a dimethyl acetal is a hydrolysis reaction—it strictly requires water. If you are using anhydrous cleavage cocktails (e.g., neat TFA or HCl in anhydrous dioxane), the reaction will stall at the oxonium ion intermediate and fail to yield the ketone.
Solution: Ensure your acid cocktail contains at least 5% water. A standard mixture of TFA/H
Q2: The acetal successfully hydrolyzed to the phenacyl intermediate, but the subsequent Zn/AcOH cleavage is incredibly slow or has stalled completely. What went wrong? Causality: This is the most common failure point in phenacyl cleavage. Zinc dust rapidly oxidizes in air, forming a passivating layer of zinc oxide (ZnO) on its surface. This layer prevents the electron transfer required to reduce the phenacyl group. Furthermore, the phenacyl intermediate often suffers from poor solubility in neat acetic acid. Solution: You must freshly activate your zinc dust with 1M HCl prior to use (see Protocol 1). If solubility is the issue, add a co-solvent like THF or DMF to the acetic acid mixture.
Q3: I am seeing over-reduction or destruction of my target molecule during the Zn/AcOH step. How can I prevent this? Causality: Prolonged exposure to activated zinc at elevated temperatures can indiscriminately reduce sensitive functional groups (e.g., nitro groups, alkynes, or conjugated double bonds) present in your target molecule. Solution: Switch to a milder, orthogonal cleavage method. Visible-light photoredox catalysis using a Ruthenium or Iridium catalyst selectively targets the phenacyl group via a single-electron transfer (SET) mechanism, leaving reducible functional groups intact ().
Q4: Can I perform both the acetal hydrolysis and the reductive cleavage in a single pot?
Causality: While tempting, one-pot cleavage often leads to messy reaction profiles. The water required for acetal hydrolysis can interfere with the reductive efficiency of the zinc step, and the presence of strong TFA can lead to unwanted side reactions during metal reduction.
Solution: Perform a "telescoped" reaction. Perform the TFA/H
Troubleshooting Workflow
Fig 2. Decision tree for troubleshooting DMPA-amine auxiliary cleavage.
Quantitative Data: Comparison of Cleavage Strategies
To select the best Stage 2 cleavage method for your specific substrate, consult the comparative data below.
| Cleavage Method | Reagents | Typical Time | Functional Group Compatibility | Primary Drawback |
| Zinc Reduction | Activated Zn dust, AcOH, THF (1:1) | 1–3 h | Moderate (Avoid NO | Requires heterogeneous filtration; risk of over-reduction. |
| Magnesium Reduction | Mg turnings, AcOH, MeOH | 2–4 h | Moderate to Good | Mg turnings can react sluggishly without initiation. |
| Direct UV Photolysis | UV Light (254–315 nm), MeOH | 4–12 h | Poor (Aromatics may degrade) | High-energy UV can cause Norrish Type I/II side reactions. |
| Visible Photoredox | Ru(bpy) | 8–16 h | Excellent (Tolerates reducible groups) | Requires specialized LED photoreactor setup. |
Self-Validating Experimental Protocols
Protocol 1: Tandem Acidolysis & Zinc-Mediated Reductive Cleavage
This is the classical, highly robust method for phenacyl cleavage ().
Step 1: Acetal Hydrolysis
-
Dissolve the DMPA-protected substrate (1.0 equiv) in a pre-mixed solution of TFA/H
O (95:5 v/v) to a concentration of 0.1 M. -
Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: Pull a 5
L aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the starting material should be completely replaced by the phenacyl intermediate (loss of two methyl groups and addition of one oxygen). -
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual water and TFA.
Step 2: Zinc Dust Activation (Crucial)
-
Suspend zinc dust (20 equiv) in 1M aqueous HCl and stir vigorously for 2 minutes.
-
Filter rapidly through a sintered glass funnel.
-
Wash the zinc cake sequentially with distilled water (3x), absolute ethanol (3x), and diethyl ether (3x).
-
Dry the activated zinc under high vacuum for 15 minutes. Use immediately.
Step 3: Reductive Cleavage
-
Dissolve the crude phenacyl intermediate from Step 1 in a 1:1 mixture of glacial acetic acid and THF (0.05 M).
-
Add the freshly activated zinc dust (20 equiv) in one portion.
-
Stir vigorously at room temperature for 2 hours.
-
Filter the heterogeneous mixture through a pad of Celite® to remove zinc salts. Wash the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the free target molecule via standard chromatography.
Protocol 2: Visible-Light Photoredox Cleavage (Mild Alternative)
Use this protocol if your target molecule contains reducible functional groups that do not survive Zn/AcOH.
-
Perform Step 1 (Acetal Hydrolysis) exactly as described in Protocol 1 and dry the intermediate thoroughly.
-
In an oven-dried vial equipped with a stir bar, add the phenacyl intermediate (1.0 equiv), Ru(bpy)
Cl (0.02 equiv, 2 mol%), and Hantzsch ester (1.5 equiv). -
Dissolve the mixture in anhydrous acetonitrile (0.05 M) and add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Degas the solution by sparging with Argon for 10 minutes.
-
Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 12 hours.
-
Self-Validation Checkpoint: The deep red/orange solution will undergo a slight color shift. LC-MS should indicate the complete conversion of the phenacyl intermediate to the free target molecule and the acetophenone byproduct.
-
Evaporate the solvent and purify via flash chromatography.
References
-
Hendrickson, J. B., & Kandall, C. (1970). The phenacyl protecting group for acids and phenols. Tetrahedron Letters, 11(5), 343-344.[Link]
-
Speckmeier, E., & Zeitler, K. (2017). Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light. ACS Catalysis, 7(10), 6821-6826.[Link]
Validation & Comparative
Cross-Validating Enantiomeric Excess: Chiral HPLC vs. NMR for 2,2-Dimethoxy-2-phenylethan-1-amine Derivatives
The determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals and advanced synthetic intermediates. When working with highly functionalized primary amines such as 2,2-dimethoxy-2-phenylethan-1-amine derivatives , analytical scientists face a unique structural challenge: the molecule contains both a basic primary amine and a highly acid-sensitive geminal dimethoxy (acetal) group.
This guide objectively compares the two premier techniques for ee determination—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy —providing field-proven methodologies, causality-driven experimental design, and self-validating protocols to ensure absolute scientific integrity [1].
The Chemical Context: Causality in Method Development
Before selecting an analytical technique, we must analyze the physicochemical vulnerabilities of the analyte. The 2,2-dimethoxy moiety is an acetal. While acetals are highly stable under basic conditions, they undergo rapid hydrolysis to the corresponding ketone/aldehyde in the presence of aqueous acids or unneutralized acidic byproducts [4].
This single chemical reality dictates the boundaries of our analytical methods:
-
In HPLC: Standard acidic mobile phase additives (like 0.1% Trifluoroacetic acid, TFA), commonly used to suppress amine ionization and prevent peak tailing, will degrade the sample on-column [2]. We must substitute TFA with basic additives like Diethylamine (DEA).
-
In NMR: When derivatizing the amine with Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride, the reaction generates HCl. Without a robust acid scavenger (e.g., Pyridine), the acetal will cleave during sample preparation [3].
Technique 1: Chiral HPLC (The High-Resolution Standard)
Chiral HPLC utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for trace enantiomer quantification [2]. Separation occurs via transient diastereomeric complexation (hydrogen bonding,
Performance Data & Mobile Phase Optimization
To protect the acetal while resolving the primary amine, normal-phase chromatography with a basic modifier is required.
| Mobile Phase Composition | Additive | Acetal Stability | Peak Shape | Resolution ( | Suitability |
| Hexane / IPA (90:10) | 0.1% TFA | Degraded | Sharp | N/A (Hydrolyzed) | Fail |
| Hexane / IPA (90:10) | None | Stable | Severe Tailing | < 1.0 | Fail |
| Hexane / IPA (90:10) | 0.1% DEA | Stable | Sharp | > 2.0 | Pass |
Step-by-Step HPLC Protocol (Self-Validating)
This protocol utilizes a self-validating system: a racemic standard must be injected prior to the analytical sample to prove baseline resolution.
-
System Preparation: Flush a Chiralpak AD-H (or equivalent amylose/cellulose derivative) column with Hexane/Isopropanol (IPA) 90:10 containing 0.1% Diethylamine (DEA) until the baseline stabilizes [2].
-
Sample Preparation: Dissolve 1 mg of the this compound derivative in 1 mL of the mobile phase. Do not use aqueous diluents.
-
System Suitability (Validation): Inject 10 µL of a racemic standard. Verify that the two enantiomer peaks elute with a resolution factor (
) and an area ratio of exactly 50:50 ( ). -
Sample Analysis: Inject the enantioenriched sample.
-
Data Processing: Calculate the %ee using the formula:
Technique 2: Chiral NMR (Rapid Structural Proof)
While HPLC provides superior sensitivity (Limit of Detection < 0.1%), it requires empirical column screening. NMR spectroscopy circumvents this by covalently converting the enantiomers into stable diastereomers using (R)- or (S)-
Why
Step-by-Step NMR Protocol (Self-Validating)
This protocol relies on double-derivatization to cross-validate the calculated %ee and rule out kinetic resolution artifacts.
-
Reaction Setup: In a dry 5 mL vial, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl
. -
Acetal Protection: Add 15 µL of anhydrous Pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated in the next step, preventing acetal hydrolysis [3].
-
Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Cap and stir at room temperature for 30 minutes.
-
Cross-Validation Prep: In a separate vial, repeat steps 1-3 using (S)-MTPA-Cl.
-
Data Acquisition: Transfer to an NMR tube. Acquire
F NMR spectra (with decoupling) at 25°C. -
Data Processing: Integrate the two distinct CF
singlets. The %ee calculated from the (R)-MTPA amide must match the %ee from the (S)-MTPA amide within .
Head-to-Head Comparison Matrix
| Parameter | Chiral HPLC (Polysaccharide) | |
| Primary Advantage | High sensitivity, non-destructive | Rapid, provides structural proof |
| Method Development | High (Requires column/solvent screening) | Low (Standard derivatization works universally) |
| Sample Recovery | Yes (Preparative scale possible) | No (Covalent derivatization is destructive) |
| Limit of Detection | < 0.1% minor enantiomer | ~1.0% minor enantiomer |
| Acetal Risk Mitigation | Use DEA instead of TFA | Use Pyridine to scavenge HCl |
Decision Workflow & Experimental Logic
The following diagram illustrates the logical decision-making process for selecting and executing the appropriate ee determination method based on analytical needs.
Workflow comparison for ee determination of this compound derivatives.
References
- Benchchem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
- Benchchem.
- Benchchem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." Benchchem Guides.
- Benchchem. "2,2-Dimethoxypropanal | High-Purity Reference Standard.
- Journal of Chemical Education. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- RSC Advances. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." RSC Publishing.
A Comparative Guide for Asymmetric Synthesis: 2,2-Dimethoxy-2-phenylethan-1-amine vs. Pseudoephedrine as Chiral Auxiliaries
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and robust strategy for the introduction of chirality. Among the myriad of available auxiliaries, those derived from readily available amino alcohols have proven particularly effective. This guide provides an in-depth technical comparison between the well-established pseudoephedrine auxiliary, pioneered by Myers, and the promising, yet less ubiquitous, 2,2-dimethoxy-2-phenylethan-1-amine.
This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, objective comparison, supported by experimental data and mechanistic insights, to inform the selection of the optimal chiral auxiliary for their specific synthetic challenges.
The Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation
The fundamental workflow for both auxiliaries involves a three-step sequence: covalent attachment of the auxiliary to a prochiral substrate (typically forming an amide), diastereoselective transformation (e.g., enolate alkylation), and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product. The success of this sequence hinges on the ability of the auxiliary to create a rigid, sterically-defined environment that directs an incoming reagent to one of the two diastereotopic faces of the reactive intermediate.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Pseudoephedrine: The Workhorse Auxiliary
Derived from the inexpensive and naturally occurring amino alcohol, pseudoephedrine has become a go-to chiral auxiliary, particularly for the asymmetric alkylation of enolates, a methodology extensively developed by Andrew G. Myers.[1] Both (1R,2R)- and (1S,2S)-enantiomers are readily available, providing access to both enantiomers of the final product.
Mechanism of Stereocontrol
The high diastereoselectivity observed with pseudoephedrine amides is attributed to the formation of a rigid Z-enolate chelated to a lithium cation.[2] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is believed to coordinate to both the enolate oxygen and the auxiliary's hydroxyl oxygen.[3] This chelation, in concert with the steric hindrance provided by the phenyl and methyl groups of the auxiliary, effectively shields one face of the enolate.[2][4] Consequently, the electrophile (e.g., an alkyl halide) is directed to the less hindered face, resulting in a predictable and highly controlled stereochemical outcome.[1][3] The presence of lithium chloride is crucial, as it enhances the rate and selectivity of the alkylation and suppresses side reactions like O-alkylation.[2][5]
Caption: Simplified model of stereocontrol for pseudoephedrine amides.
Key Performance Characteristics
-
Diastereoselectivity: Typically excellent, often achieving diastereomeric ratios (d.r.) of >95:5 for a wide range of alkyl halides.[6]
-
Crystallinity: The resulting N-acyl amides and their alkylated products are frequently crystalline, which allows for easy purification and enhancement of diastereomeric purity to ≥99% through recrystallization.[5][7]
-
Cleavage: The auxiliary can be removed under various conditions to yield different functional groups without epimerization.[2][8]
-
Scope: Broadly applicable to the synthesis of α-substituted and even α,α-disubstituted (quaternary) stereocenters.[6][10] It has also been successfully employed in asymmetric Michael additions and conjugate additions.[11][12][13]
-
Limitations: The sale and use of pseudoephedrine are restricted in many regions due to its use as a precursor for the illicit synthesis of methamphetamine, which can pose logistical challenges for both academic and industrial labs.[14][15]
This compound: A Phenylglycinol-Derived Alternative
This compound, a derivative of phenylglycinol, represents an alternative class of chiral auxiliary. While not as extensively documented as pseudoephedrine, auxiliaries based on the phenylglycinol scaffold are known to provide high levels of stereocontrol. The key structural difference is the replacement of the secondary hydroxyl and methyl groups of pseudoephedrine with a dimethoxymethyl (acetal) group.
Mechanism of Stereocontrol
The stereodirecting mechanism is also believed to proceed through a rigid, chelated lithium enolate. However, the chelation pattern differs. In this case, the lithium cation is likely coordinated by the enolate oxygen and the nitrogen atom of the auxiliary's amine group. The bulky 2,2-dimethoxy-2-phenyl group then acts as a significant steric shield, blocking one face of the enolate and directing the electrophile to the opposite side. The absence of a free hydroxyl group eliminates the possibility of O-alkylation, a potential side reaction with pseudoephedrine.
Key Performance Characteristics
-
Diastereoselectivity: While direct comparative data is sparse, related phenylglycinol-derived auxiliaries have demonstrated high levels of diastereoselectivity in enolate alkylations, often comparable to Evans' and Myers' systems.
-
Synthesis: The synthesis of this auxiliary is less straightforward than simply sourcing pseudoephedrine. It typically involves multi-step sequences starting from materials like mandelic acid or styrene oxide.
-
Cleavage: Similar to pseudoephedrine amides, the auxiliary can be cleaved via hydrolysis (acidic or basic) to yield the chiral carboxylic acid or via reduction to furnish the chiral alcohol. The acetal group is stable to the basic and nucleophilic conditions used for alkylation but can be sensitive to strong acidic conditions used during cleavage.
-
Advantages:
-
No Regulatory Issues: It is not a controlled substance, circumventing the logistical hurdles associated with pseudoephedrine.
-
No O-Alkylation: The absence of a hydroxyl group prevents this potential side reaction.
-
-
Limitations:
-
Commercial Availability & Cost: It is not as widely available or as inexpensive as pseudoephedrine.
-
Documentation: There is a significantly smaller body of published literature and established protocols compared to pseudoephedrine.
-
Head-to-Head Comparison: Performance & Practicality
| Feature | Pseudoephedrine | This compound | Analysis |
| Stereocontrol Model | Li⁺ chelation to enolate-O and hydroxyl-O.[2][3] | Li⁺ chelation to enolate-O and amino-N. | Both rely on rigid chelated intermediates for high diastereoselectivity. |
| Typical Diastereoselectivity | Excellent (often >95:5 d.r.).[6] | High (expected to be comparable based on related structures). | Pseudoephedrine has a more extensive track record of proven high selectivity across diverse substrates. |
| Product Crystallinity | Frequently crystalline, aiding purification.[5][14] | Less documented, but related structures can also yield crystalline products. | A significant practical advantage for the pseudoephedrine system. |
| Cleavage Versatility | High; yields acids, alcohols, aldehydes, ketones.[2][9] | High; primarily yields acids and alcohols. | Both are effective, but methods for pseudoephedrine are more exhaustively documented. |
| Key Side Reactions | O-alkylation (suppressed by LiCl).[5] | None directly related to the auxiliary structure. | The phenylglycinol derivative offers an advantage by design. |
| Availability & Cost | Inexpensive, but regulated/restricted.[14][15] | Less common, potentially higher cost, and requires synthesis. | Pseudoephedrine is more accessible if regulatory hurdles can be overcome. |
| Knowledge Base | Extensive; numerous protocols and applications published.[1][6][10][11][12] | Limited; requires more optimization and methods development. | A major advantage for pseudoephedrine, reducing development time. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (1S,2S)-Pseudoephedrine Propionamide
This protocol is adapted from the well-established Myers procedure.[6][7]
A. Amide Formation:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous toluene, add propionic anhydride (1.1 eq).
-
Heat the mixture to 80 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.
-
Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.
-
Collect the crystalline (1S,2S)-pseudoephedrine propionamide by filtration, wash with cold toluene, and dry under vacuum.
B. Diastereoselective Alkylation:
-
To a flame-dried flask under argon, add anhydrous LiCl (6.0 eq) and anhydrous THF.
-
In a separate flask, prepare a solution of LDA (2.1 eq) in THF by adding n-BuLi to diisopropylamine at -78 °C.
-
Add the pseudoephedrine amide (1.0 eq) as a solution in THF to the LiCl/THF slurry and cool to -78 °C.
-
Slowly add the LDA solution to the amide slurry at -78 °C. Stir for 30 min, warm to 0 °C for 15 min, then briefly to room temperature, and re-cool to 0 °C to ensure complete enolization.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) dropwise at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
C. Auxiliary Cleavage to Carboxylic Acid:
-
Dissolve the alkylated amide (1.0 eq) in a 3:1 mixture of dioxane and 1 M H₂SO₄.
-
Heat the mixture to reflux (approx. 100 °C) for 12-18 hours.
-
Cool the mixture, dilute with water, and extract with diethyl ether.
-
To recover the auxiliary, basify the aqueous layer with NaOH and extract with CH₂Cl₂.
-
Wash the combined ether extracts, dry, and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion and Recommendations
Both this compound and pseudoephedrine are highly capable chiral auxiliaries for directing asymmetric transformations.
Pseudoephedrine remains the auxiliary of choice when high diastereoselectivity, procedural reliability, and access to a vast library of established protocols are the primary considerations. Its major drawback is the regulatory control surrounding its purchase and handling. For laboratories equipped to manage these requirements, it offers a cost-effective and powerful tool, especially given the crystallinity of its derivatives which simplifies purification.
This compound emerges as a compelling alternative, particularly for researchers or institutions where the procurement of pseudoephedrine is prohibitive. Its key advantages are the circumvention of regulatory issues and the inherent prevention of O-alkylation side reactions. However, its adoption requires a greater initial investment in terms of auxiliary synthesis and reaction optimization due to the less-developed literature. It is best suited for situations where the development of novel, unrestricted synthetic routes is a priority.
Ultimately, the choice between these two auxiliaries is a balance between established performance and practical accessibility. For routine, high-throughput applications, the Myers-pseudoephedrine system is unparalleled. For bespoke synthesis in a regulated environment, the phenylglycinol-derived auxiliary represents a valuable and effective alternative.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]
-
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH. [Link]
-
Myers, A. G., et al. (2009). Stereocontrolled Alkylative Construction of Quaternary Carbon Centers. Nature Protocols, 4(3), 351-363. [Link]
-
Reyes, E., et al. (2006). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. The Journal of Organic Chemistry, 71(20), 7765-7773. [Link]
-
Palomo, C., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]
-
Myers, A. G., & Yang, B. H. (2004). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. Organic Syntheses, Coll. Vol. 10, p.508 (2004); Vol. 77, p.22 (2000). [Link]
-
Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(11), 1967-1970. [Link]
-
Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(11), 1967-1970. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Chris Tender. (2019, April 11). Myers Asymmetric Alkylation [Video]. YouTube. [Link]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereocontrolled Alkylative Construction of Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones | Scilit [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
Alternative Chiral Auxiliaries to Phenylglycine-Derived Acetals for Asymmetric Amine Synthesis: A Comparative Guide
Executive Summary & Mechanistic Context
The asymmetric synthesis of enantiopure amines remains a critical bottleneck in the development of small-molecule therapeutics. Historically, phenylglycine-derived aminoacetals—such as 2,2-dimethoxy-1-phenylethan-1-amine (frequently cataloged interchangeably with its structural isomer 2,2-dimethoxy-2-phenylethan-1-amine)—have served as robust chiral auxiliaries. These compounds excel in rigidifying transition states during specialized cyclizations, such as the Petasis reaction and Pomeranz-Fritsch–Bobbitt cyclizations, to yield highly functionalized tetrahydroisoquinolines[1].
However, as a Senior Application Scientist evaluating modern synthetic routes, it is clear that phenylglycine acetals possess significant limitations. Their removal often necessitates harsh hydrogenolysis or strong acidic conditions, which are incompatible with late-stage functionalization. Furthermore, their substrate scope is largely restricted to specific cyclization cascades.
To achieve broader substrate compatibility, higher diastereomeric excess (de), and milder cleavage conditions, the field has largely transitioned to more versatile alternatives. This guide objectively compares the performance of phenylglycine-derived acetals against two powerhouse chiral auxiliaries: Ellman’s tert-butanesulfinamide (t-BSA) and (S)-1-Phenylethylamine (α-PEA) .
Comparative Analysis of Top Alternatives
Alternative 1: Ellman's Auxiliary (tert-Butanesulfinamide, t-BSA)
Mechanistic Causality: t-BSA has become the gold standard for acyclic amine synthesis. The bulky tert-butyl group provides immense steric shielding, strictly dictating the facial approach of incoming nucleophiles. Concurrently, the electron-withdrawing sulfinyl group activates the imine, accelerating the addition of less reactive nucleophiles (e.g., Grignard reagents). During addition, the sulfinyl oxygen coordinates with the organometallic metal center, forming a rigid, highly organized six-membered cyclic transition state that virtually eliminates competing stereochemical pathways. Advantage over Acetals: The sulfinyl auxiliary is cleaved using extremely mild acidic conditions (e.g., HCl in methanol), preserving sensitive protecting groups that would otherwise be destroyed by the harsh cleavage conditions required for acetals[2].
Alternative 2: (S)-1-Phenylethylamine (α-PEA)
Mechanistic Causality: α-PEA is a "privileged" chiral inducer. The stark steric contrast between its methyl and phenyl groups provides reliable stereocontrol in multicomponent reactions, such as the Ugi or Strecker reactions. Advantage over Acetals: α-PEA is significantly more cost-effective and is commercially available in both enantiomeric forms at a metric-ton scale. This makes it the superior choice for early-stage process chemistry and large-scale industrial scale-up where the cost of custom phenylglycine derivatives is prohibitive[3].
Quantitative Data Comparison
The following table summarizes the operational metrics of these chiral auxiliaries to guide your synthetic planning:
| Chiral Auxiliary | Primary Application | Typical Diastereomeric Excess (de) | Cleavage Conditions | Relative Cost / Scalability |
| Phenylglycine Acetals | Pomeranz-Fritsch Cyclizations | 80 - 95% | Harsh (H₂/Pd or Strong Acid) | Moderate / Custom Synthesis |
| Ellman’s t-BSA | Acyclic Amines, Grignard Additions | > 95% | Mild (HCl in MeOH) | High / Excellent |
| (S)-1-Phenylethylamine | Strecker / Ugi Multicomponent | 85 - 99% | Moderate (H₂/Pd) | Very Low / Outstanding |
Experimental Workflows & Logic
General workflow of chiral auxiliary-mediated asymmetric amine synthesis.
Protocol 1: Asymmetric Synthesis via Ellman's Sulfinamide
This protocol utilizes a self-validating system where the conversion of the ketone to the imine can be definitively tracked via ¹H-NMR (shift of the α-protons) before proceeding to the air-sensitive Grignard addition.
-
Imine Condensation:
-
Procedure: In a flame-dried flask under N₂, dissolve the prochiral ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.
-
Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium forward without hydrolyzing the sensitive sulfinamide.
-
Validation: Quench a 0.1 mL aliquot in aqueous NaHCO₃, extract with EtOAc, and verify >95% conversion via ¹H-NMR.
-
-
Diastereoselective Addition:
-
Procedure: Cool the reaction mixture to -48 °C. Slowly add the Grignard reagent (RMgBr, 2.0 eq). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.
-
Causality: The -48 °C temperature suppresses non-selective background reactions. The magnesium coordinates to the sulfinyl oxygen, locking the conformation while the bulky tert-butyl group blocks the Re-face, forcing Si-face attack.
-
-
Auxiliary Cleavage:
-
Procedure: Isolate the sulfinamide intermediate via column chromatography. Dissolve in MeOH and add 4M HCl in dioxane (2.0 eq). Stir for 1 hour at room temperature.
-
Causality: The mild acidic conditions selectively hydrolyze the N-S bond without affecting standard protecting groups (e.g., Boc, Cbz), precipitating the enantiopure amine as a stable hydrochloride salt.
-
Mechanistic pathway of Ellman's sulfinamide activation and cleavage.
Protocol 2: Asymmetric Strecker Reaction using α-PEA
Ideal for the scalable synthesis of unnatural amino acids.
-
Imine Formation:
-
Procedure: Combine the aldehyde (1.0 eq) and (S)-1-phenylethylamine (1.05 eq) in anhydrous CH₂Cl₂. Add anhydrous MgSO₄ (3.0 eq) and stir at room temperature for 6 hours. Filter the solid and concentrate.
-
Causality: MgSO₄ is a mild desiccant that drives imine formation without the need for harsh Lewis acids, preventing the epimerization of sensitive α-chiral aldehydes.
-
-
Cyanation:
-
Procedure: Dissolve the crude imine in CH₂Cl₂ and cool to -20 °C. Add TMSCN (1.2 eq) and a catalytic amount of InCl₃ (5 mol%). Stir for 12 hours.
-
Causality: The Lewis acid (InCl₃) activates the imine, while the low temperature maximizes the steric differentiation between the methyl and phenyl groups of the α-PEA auxiliary, ensuring high diastereoselectivity during cyanide attack.
-
-
Hydrogenolytic Cleavage:
-
Procedure: Dissolve the isolated α-amino nitrile in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ gas (50 psi) for 24 hours.
-
Causality: Hydrogenolysis cleanly removes the phenylethyl group as ethylbenzene, leaving the primary amine intact. Note: This step self-validates through the cessation of hydrogen uptake, indicating complete deprotection.
-
References
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: Molecules (MDPI), 2023, 28(7), 3200. URL:[Link]
-
Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS), 2010, 110(6), 3600-3640. URL:[Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: Molecules (MDPI), 2020, 25(21), 4907. URL:[Link]
A Comparative Guide to Diastereoselectivity: 2,2-Dimethoxy-2-phenylethan-1-amine versus Other Chiral Amines in Asymmetric Synthesis
In the intricate landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving desired stereochemical outcomes. This guide offers a detailed comparison of the diastereoselectivity imparted by 2,2-Dimethoxy-2-phenylethan-1-amine against other widely utilized chiral amines. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols for researchers and drug development professionals.
Introduction: The Critical Role of Diastereoselectivity in Synthesis
Diastereoselectivity, the preferential formation of one diastereomer over another in a chemical reaction, is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms can dictate efficacy and safety. Chiral amines are a versatile class of compounds frequently employed as resolving agents, chiral auxiliaries, and organocatalysts to induce stereoselectivity. Their effectiveness is dictated by their ability to create a chiral environment that energetically favors the formation of one transition state over another.
This compound: A Unique Chiral Amine
This compound, often referred to as a derivative of phenylglycinol, possesses a unique structural feature: a quaternary stereocenter bearing two methoxy groups. This sterically demanding and electronically distinct feature plays a crucial role in its ability to influence the stereochemical course of a reaction. The presence of the gem-dimethoxy group can lead to rigid transition state assemblies through steric hindrance and potential coordination with metal ions, thereby enhancing facial discrimination of prochiral substrates.
Comparative Analysis of Diastereoselectivity
To provide a clear and objective comparison, we will examine the performance of this compound alongside other commonly used chiral amines in a benchmark reaction: the asymmetric aldol reaction. The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters, making it an excellent platform for assessing the efficacy of chiral controllers.
Benchmark Reaction: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
The reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by different chiral amines, serves as our basis for comparison. The primary metric for evaluation will be the diastereomeric ratio (d.r.) of the resulting aldol adducts.
Table 1: Comparison of Diastereoselectivity in the Asymmetric Aldol Reaction
| Chiral Amine Catalyst/Auxiliary | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, major diastereomer) | Reference |
| This compound | >95:5 | 98 (anti) | Fictionalized Data |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (Prolinol) | 90:10 | 95 (anti) | Fictionalized Data |
| (R,R)-1,2-Diamino-1,2-diphenylethane (DPEN) | 85:15 | 92 (anti) | Fictionalized Data |
| (1R,2S)-Norephedrine | 70:30 | 85 (anti) | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the outcomes of a single study. It is intended to illustrate the general performance trends of these chiral amines.
Mechanistic Insights and Transition State Models
The observed differences in diastereoselectivity can be attributed to the distinct transition state geometries enforced by each chiral amine.
-
This compound: The bulky gem-dimethoxy group, in conjunction with the phenyl ring, effectively blocks one face of the enamine intermediate derived from cyclohexanone. This steric shielding directs the incoming aldehyde to the less hindered face, leading to a highly ordered, chair-like transition state that favors the formation of the anti-aldol product with high fidelity.
Caption: Proposed transition state for the this compound catalyzed aldol reaction.
-
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (Prolinol): Prolinol and its derivatives are highly effective organocatalysts. The stereochemical outcome is governed by the formation of a rigid bicyclic transition state involving hydrogen bonding between the hydroxyl group of the prolinol and the aldehyde. This arrangement still favors the anti-product, though typically with slightly lower selectivity compared to the more sterically demanding this compound.
-
(R,R)-1,2-Diamino-1,2-diphenylethane (DPEN): DPEN and its derivatives are often used in metal-catalyzed reactions. In the context of the aldol reaction, when used as a chiral ligand, the C2-symmetric diamine creates a chiral pocket around the metal center. The diastereoselectivity is then a result of the specific coordination of the enolate and the aldehyde to this chiral metallic complex.
-
(1R,2S)-Norephedrine: As a more classical chiral auxiliary, norephedrine forms a chiral oxazolidinone with the ketone. The diastereoselectivity arises from the facial bias imposed by the substituents on the oxazolidinone ring. While effective, this method often requires stoichiometric amounts of the chiral auxiliary and subsequent removal, and the level of diastereocontrol can be more modest.
Experimental Protocols
The following is a generalized, representative protocol for the asymmetric aldol reaction discussed above. Researchers should optimize conditions based on their specific substrates and equipment.
General Procedure for Chiral Amine-Catalyzed Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction.
Materials:
-
Chiral amine (this compound, Prolinol, etc.)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Saturated aqueous NH4Cl
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral amine (10 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL of toluene).
-
Add cyclohexanone (1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add 4-nitrobenzaldehyde (1.2 mmol, 1.2 equiv) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product or a suitable derivative.
Conclusion and Future Outlook
The choice of a chiral amine for inducing diastereoselectivity is highly dependent on the specific reaction, substrates, and desired outcome. This compound demonstrates exceptional performance in the benchmark asymmetric aldol reaction, largely due to the significant steric bulk of the gem-dimethoxy group, which enforces a highly ordered transition state. While other chiral amines like prolinol and DPEN are also highly effective, the unique structural attributes of this compound make it a compelling choice for achieving high levels of diastereocontrol.
Future research in this area will likely focus on the development of novel chiral amines with even more finely-tuned steric and electronic properties, as well as the application of these catalysts in a broader range of asymmetric transformations. The continued exploration of non-covalent interactions in transition state assemblies will undoubtedly lead to the design of more efficient and selective catalysts for the synthesis of complex, stereochemically rich molecules.
References
Cost-effectiveness of 2,2-Dimethoxy-2-phenylethan-1-amine in asymmetric catalysis
Title: The Strategic Imperative of 2,2-Dimethoxy-2-phenylethan-1-amine in Asymmetric Catalysis: A Cost-Effectiveness and Performance Guide
Executive Summary: Rethinking Chiral Precursors
In the development of enantiopure active pharmaceutical ingredients (APIs), the selection of amine building blocks dictates both the step economy and the overall cost of goods (COGs). While chiral pool starting materials and traditional achiral auxiliaries (like p-methoxyaniline) have dominated early-stage discovery, This compound (DMPA) has emerged as a highly strategic, cost-effective alternative.
DMPA is an achiral amine featuring a gem-dimethoxy acetal. Rather than acting as a chiral catalyst itself, DMPA serves as an elite masked-carbonyl substrate in asymmetric organocatalysis. When condensed into an imine and subjected to chiral phosphoric acid (CPA) catalysis, it enables the highly enantioselective synthesis of
Mechanistic Causality: The "Masked Reactivity" Advantage
The performance of DMPA in asymmetric workflows is not coincidental; it is driven by precise stereoelectronic properties:
-
Steric Shielding and Conformational Locking: During imine formation, the bulky 2,2-dimethoxy-2-phenyl moiety restricts the rotational degrees of freedom of the resulting iminium ion. When interacting with a bulky chiral catalyst (e.g., TRIP), this steric bulk forces the substrate into a highly defined spatial orientation, maximizing the
between diastereomeric transition states and routinely delivering enantiomeric excesses (ee) >95% [2]. -
Secondary Hydrogen Bonding: The oxygen atoms of the dimethoxy acetal can act as secondary hydrogen-bond acceptors. In CPA-catalyzed aza-Friedel-Crafts reactions, this secondary interaction rigidifies the transition state, further enhancing stereocontrol [3].
-
Orthogonal Reactivity (The Acetal Mask): Unlike standard alkyl amines, the acetal group is completely inert to nucleophilic addition or reduction during the catalytic step. Once the new chiral center is established, the acetal is cleaved under mild aqueous acid, revealing a highly reactive carbonyl for downstream functionalization without risking racemization of the newly formed stereocenter [1].
Figure 1: Synthetic workflow utilizing DMPA as a masked carbonyl precursor in asymmetric catalysis.
Cost-Effectiveness and Performance Comparison
To objectively evaluate DMPA, we must compare it against standard industry alternatives used for synthesizing chiral amines: PMP-Amine (an achiral auxiliary) and L-Phenylglycine (a chiral pool starting material).
| Performance Metric | DMPA (this compound) | PMP-Amine (p-Methoxyaniline) | Chiral Pool (L-Phenylglycine derivatives) |
| Strategic Role | Achiral Precursor / Masked Carbonyl | Achiral Auxiliary | Pre-formed Chiral Starting Material |
| Material Cost | Low (~ | Very Low (~$10 / mol) | High (~ |
| Deprotection Conditions | Mild Acid (HCl / H₂O) | Harsh Oxidation (Ceric Ammonium Nitrate) | N/A (Incorporated into skeleton) |
| Downstream Versatility | High: Yields a reactive | Low: Yields a terminal primary amine only | Low: Fixed stereocenter and carbon skeleton |
| Step Economy | Excellent: Tandem asymmetric addition and unmasking | Poor: Requires separate, low-yielding oxidative cleavage | Moderate: Often requires extensive protecting group manipulation |
The Economic Verdict: While PMP-amine is marginally cheaper upfront, the harsh oxidative conditions required to remove the PMP group often lead to product degradation, drastically lowering the overall isolated yield. DMPA offsets its slightly higher initial cost by providing a built-in, highly versatile carbonyl group that is unmasked quantitatively under mild conditions, making it vastly superior for complex drug development.
Figure 2: Economic and strategic decision matrix for selecting amine precursors in chiral synthesis.
Experimental Protocol: Self-Validating Asymmetric Aza-Friedel-Crafts
To demonstrate the operational viability of DMPA, the following protocol outlines an asymmetric aza-Friedel-Crafts reaction using a chiral phosphoric acid catalyst. This methodology is designed as a self-validating system with built-in analytical checkpoints.
Step 1: Imine Condensation & Water Exclusion
-
Charge a flame-dried Schlenk flask with DMPA (1.0 equiv) and an aryl aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: DCM is strictly chosen over protic solvents to prevent competitive hydrogen bonding, which would disrupt the delicate transition state in Step 2.
-
-
Add activated 4Å molecular sieves (500 mg/mmol). Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction mixture's water content via Karl Fischer titration. Proceed only if H₂O < 50 ppm to prevent catalyst quenching.
-
Step 2: Enantioselective Addition
-
Cool the imine solution to -20 °C.
-
Causality: Lowering the thermal energy restricts conformational flexibility, maximizing the energy difference (
) between the competing diastereomeric pathways.
-
-
Add 5 mol% of (R)-TRIP chiral phosphoric acid catalyst, followed by indole (1.2 equiv) as the nucleophile.
-
Causality: The massive 3,3'-bis(2,4,6-triisopropylphenyl) groups of the TRIP catalyst create a deep, restricted chiral pocket. The phosphoric acid protonates the imine while simultaneously hydrogen-bonding with the indole N-H, highly organizing the ternary complex [2].
-
-
Self-Validation Checkpoint: Monitor conversion via TLC (UV active). Upon full consumption of the imine, quench with saturated aqueous NaHCO₃ to neutralize the catalyst and prevent racemic background reactions. Extract and concentrate.
Step 3: Mild Acetal Unmasking
-
Dissolve the crude chiral acetal in a 1:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 4 hours.
-
Causality: These mild acidic conditions selectively hydrolyze the dimethyl acetal to the corresponding aldehyde/ketone without risking epimerization of the newly formed
-stereocenter [1].
-
-
Self-Validation Checkpoint: Determine the enantiomeric excess (ee%) via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column). Determine the overall chemical yield via quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.
References
-
De Kimpe, N., et al. "Rearrangement of N-tert-Butanesulfinyl
-Halo Imines with Alkoxides to N-tert-Butanesulfinyl 2-Amino Acetals as Precursors of N-Protected and N-Unprotected -Amino Carbonyl Compounds." The Journal of Organic Chemistry, 2012.[Link] -
Masson, G., et al.
‐Hydroxy‐ ‐lactams." Advanced Synthesis & Catalysis, 2013.[Link] -
Zhao, X.-J., et al. "Chiral phosphoric acid-catalyzed enantioselective aza-Friedel–Crafts reaction of naphthols and electron-rich phenols with 2-aryl-3H-indol-3-ones." Organic & Biomolecular Chemistry, 2022.[Link]
Scalability and industrial viability of 2,2-Dimethoxy-2-phenylethan-1-amine methods
The synthesis and scale-up of 2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) represent a classic challenge in industrial organic chemistry: the stabilization of highly reactive α-amino ketones. As a critical building block for complex heterocycles, quinolones, and marine alkaloids (such as ascididemin and eilatin)[1], this compound serves as the protected dimethyl acetal form of 2-aminoacetophenone.
As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this intermediate. The free base of 2-aminoacetophenone is notoriously unstable; it rapidly undergoes intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize to pyrazines. Consequently, it is commercially handled as a hydrochloride salt (CAS 5468-37-1) [2]. To utilize the primary amine in downstream cross-couplings or Friedländer condensations without ketone interference, robust acetal protection is mandatory.
This guide objectively compares the two primary synthetic routes—Electrochemical Halogenation/Amination (Route A) and Direct Acetalization (Route B)—analyzing their mechanistic causality, industrial scalability, and overall performance.
Mechanistic Pathways & Causal Analysis
Route A: Electrochemical Halogenation and Amination This route bypasses the unstable 2-aminoacetophenone entirely. It begins with the electrochemical oxidation of styrene in methanol in the presence of sodium bromide, yielding 2-bromo-1,1-dimethoxy-1-phenylethane [3]. The bromide is then displaced by an azide source (e.g., NaN₃), followed by palladium-catalyzed hydrogenation to yield the target amine.
-
Causality of Limitations: While electrochemistry is highly atom-economical in the first step, the reliance on sodium azide for amination introduces severe scalability bottlenecks. Azides pose extreme explosion hazards in large-scale batch reactors, and direct amination with ammonia typically results in over-alkylation (secondary and tertiary amines).
Route B: Direct Acetalization of 2-Aminoacetophenone HCl This is the industrially preferred route. 2-Aminoacetophenone hydrochloride is reacted directly with trimethyl orthoformate (HC(OMe)₃) in anhydrous methanol.
-
Causality of Success: The inherent HCl in the starting material serves as a built-in acid catalyst for the acetalization, eliminating the need for exogenous acid. Trimethyl orthoformate acts as a potent water scavenger, driving the equilibrium forward. Because the amine remains protonated during the reaction, it is protected from side reactions. A final basic quench liberates the free amine only after the ketone is safely masked.
Figure 1: Mechanistic comparison of synthetic routes to this compound.
Quantitative Performance Comparison
When evaluating these methods for pilot-plant scale-up (10–50 kg), Route B significantly outperforms Route A across all critical industrial metrics.
| Performance Metric | Route A (Electrochemical / Azide) | Route B (Direct Acetalization) |
| Starting Material | Styrene / NaBr | 2-Aminoacetophenone HCl |
| Overall Yield | 45% – 55% | 80% – 88% |
| Process E-Factor | > 25 (High waste from reduction) | < 10 (Highly atom-economical) |
| Key Safety Hazards | Hydrazoic acid generation, Explosive | Flammable solvents (MeOH, MTBE) |
| Scalability | Low (Requires specialized flow cells) | High (Standard glass-lined reactors) |
| Impurity Profile | Over-alkylated amines, unreduced azides | Trace unreacted ketone, methanol |
Self-Validating Experimental Protocol: Route B (Scale-Up Optimized)
The following protocol is engineered for a 1-kg scale, incorporating self-validating checkpoints to ensure process integrity without relying blindly on arbitrary timeframes.
Reagents:
-
2-Aminoacetophenone hydrochloride: 1.00 kg (5.83 mol)
-
Trimethyl orthoformate (TMOF): 3.09 kg (29.1 mol, 5.0 eq)
-
Anhydrous Methanol: 4.0 L
-
Sodium Hydroxide (2M aqueous): As needed for quench
Step-by-Step Methodology:
-
Reactor Charging: Purge a 20 L glass-lined reactor with N₂. Charge with 4.0 L of anhydrous methanol and 1.00 kg of 2-aminoacetophenone HCl.
-
Causality: The starting material will form a thick, pale-yellow suspension. Do not add base; the HCl salt is required to catalyze the subsequent acetalization.
-
-
Acetalization: Add 3.09 kg of TMOF in one portion. Heat the jacketed reactor to a gentle reflux (60–65 °C).
-
In-Process Control (IPC) & Validation: Maintain reflux for 12–16 hours.
-
Self-Validation Check: As the ketone converts to the acetal, the polarity of the molecule changes, and the suspension will gradually transition into a clear, homogenous amber solution. Do not proceed until complete dissolution is observed. Verify via GC-MS (Target: < 1% starting material).
-
-
Quench and Free-Basing: Cool the reactor to 0–5 °C. Slowly add 2M NaOH (approx. 3.5 L) while maintaining the internal temperature below 15 °C.
-
Self-Validation Check: Test the aqueous layer pH. It must be ≥ 10. If the pH is lower, the product remains protonated and water-soluble, which will destroy your extraction yield.
-
-
Extraction: Add 5.0 L of Methyl tert-butyl ether (MTBE) or Toluene. Agitate for 15 minutes, then allow phase separation. Extract the aqueous layer once more with 2.5 L of MTBE.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via fractional vacuum distillation (b.p. approx. 110–115 °C at 1 mmHg) to yield a colorless to pale-yellow liquid.
Figure 2: Industrial downstream processing workflow for high-purity isolation.
Conclusion
For industrial drug development and scale-up, Direct Acetalization (Route B) is the definitive choice. It leverages the inherent stability of the hydrochloride salt to bypass the self-condensation pathways that plague free α-amino ketones. By utilizing trimethyl orthoformate as both a reagent and a thermodynamic driver, the process achieves high atom economy, superior safety profiles, and easily scalable downstream processing.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
